N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-4-5-10-16(14,15)8-3-1-2-7(6-8)11(12)13/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLJBBFEKRGFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized organic compound that merges three key functional moieties: an aromatic nitro group, a sulfonamide linker, and a primary aliphatic amine. This unique combination makes it a valuable, albeit not widely documented, building block in medicinal chemistry and synthetic research. The presence of distinct reactive sites—the nucleophilic primary amine and the reducible nitro group—offers significant potential for derivatization and scaffold development. This guide provides a comprehensive analysis of its predicted chemical properties, a robust synthesis protocol, expected analytical characteristics, and potential applications, drawing upon established principles of organic chemistry and data from structurally analogous compounds. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in complex synthetic pathways and drug discovery programs.
Introduction to Nitro-Substituted Arylsulfonamides
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2] When combined with a nitro-substituted aromatic ring, the resulting scaffold gains significant utility in chemical synthesis. The nitro group is a powerful electron-withdrawing moiety that influences the reactivity of the aromatic ring and serves as a versatile synthetic handle, most commonly for its reduction to a primary arylamine.[3] This transformation is a key step in the synthesis of many pharmaceutical intermediates. Compounds like this compound are therefore of interest as bifunctional reagents, enabling researchers to introduce a sulfonamide pharmacophore while retaining orthogonal reactive groups for subsequent molecular elaboration.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound features a 3-nitrophenyl group connected via a sulfonamide linkage to an ethylenediamine moiety. The terminal primary amine provides a key site for nucleophilic reactions, while the nitro group deactivates the aromatic ring towards electrophilic substitution and is itself a site for chemical reduction.
Table 1: Estimated Physicochemical Properties
Direct experimental data for this specific isomer is limited. The following properties are estimated based on data from its 2-nitro and 4-nitro isomers and related structures.[4][5][6]
| Property | Value | Source/Basis for Estimation |
| Molecular Formula | C₈H₁₁N₃O₄S | Based on structure |
| Molecular Weight | 245.26 g/mol | Calculated from formula[7] |
| IUPAC Name | This compound | Standard nomenclature |
| Appearance | Pale yellow to off-white crystalline solid | Inferred from related nitroarylsulfonamides[6][8] |
| pKa (Sulfonamide N-H) | ~10-11 | Weakly acidic, typical for sulfonamides[9] |
| pKa (Ammonium ion) | ~9-10 | Typical for a primary alkylammonium ion |
| Solubility | Moderately soluble in water (pH dependent), soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of sulfonamides with amine groups[6] |
Synthesis and Purification Workflow
The synthesis of this compound is most effectively achieved via a two-step process, starting with the preparation of the sulfonyl chloride precursor followed by its reaction with ethylenediamine.
Diagram 1: Synthetic Workflow
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarcouncil.com [sarcouncil.com]
- 4. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. CAS 121-52-8: 3-Nitrobenzene Sulfonamide | CymitQuimica [cymitquimica.com]
- 7. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | CAS 83019-91-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 3-Nitrobenzenesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Molecular Weight Dynamics and Structural Characterization of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
Executive Overview
As an application scientist in drug development or synthetic chemistry, encountering bifunctional building blocks like N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide requires a rigorous approach to structural validation. This molecule features three distinct reactive or modifiable domains: a strongly electron-withdrawing nitro group, a stable sulfonamide linkage, and a terminal primary amine.
This technical guide establishes an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant framework for the physicochemical profiling and orthogonal structural elucidation of this compound. By understanding the causality behind its molecular weight dynamics and spectroscopic behavior, researchers can avoid common pitfalls in assay development and synthetic scale-up.
Physicochemical Profiling & Salt-Form Dynamics
The physical behavior of this compound is heavily dictated by its salt form. The terminal primary amine is highly nucleophilic and basic. In its 1[1], the molecule is susceptible to intermolecular side reactions over long-term storage and exhibits poor solubility in aqueous buffers.
To mitigate this, the compound is predominantly utilized as a 2[2]. Protonating the amine drastically improves hydration energy and aqueous solubility while locking the amine in a non-nucleophilic state, thereby extending shelf life.
Table 1: Comparative Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₈H₁₁N₃O₄S | C₈H₁₁N₃O₄S · HCl |
| Molecular Weight | 245.26 g/mol | 281.71 g/mol |
| CAS Registry Number | 90607-72-0 | 1221724-53-3 |
| Monoisotopic Mass | 245.0467 Da | N/A (Salt dissociates in MS) |
| Physical State | Solid | Crystalline Solid |
| Aqueous Solubility | Poor to Moderate | High |
Orthogonal Structural Elucidation
To definitively confirm the structure and purity of the synthesized or procured lot, a multi-modal analytical approach is required.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality
In Electrospray Ionization (ESI), the molecule exhibits distinct behavior depending on the polarity:
-
ESI+ Mode: The primary amine readily accepts a proton, yielding an intense
precursor ion at m/z 246.05. -
ESI- Mode: The sulfonamide nitrogen, flanked by the electron-withdrawing sulfonyl group, is relatively acidic (pKa ~ 10). Deprotonation yields an
ion at m/z 244.04.
Fragmentation Causality: Collision-induced dissociation (CID) of the deprotonated sulfonamide anion typically yields an
Nuclear Magnetic Resonance (NMR) & Solvent Dynamics
The 3-nitro substitution on the benzenesulfonamide ring creates a highly asymmetric electronic environment. The aromatic proton at position 2 (flanked by the nitro and sulfonyl groups) is severely deshielded and will appear as a downfield singlet or narrow multiplet (>8.5 ppm).
Causality of Solvent Choice: DMSO-
High-Performance Liquid Chromatography (HPLC) Dynamics
When developing reverse-phase HPLC methods for sulfonamide derivatives, critical parameters such as gradient elution profiles and column temperatures must be empirically optimized to separate process-related impurities, as demonstrated in .
Analytical Workflow Architecture
Figure 1: Orthogonal analytical workflow for the structural validation of the sulfonamide derivative.
Self-Validating Experimental Protocols
Protocol A: LC-HRMS/MS Workflow
Objective: Determine exact mass and validate the sulfonamide fragmentation pathway.
-
System Suitability Testing (SST): Inject 5 µL of a 50/50 Water/Acetonitrile blank.
-
Causality: Ensures the C18 column and ESI source are free of highly retentive amine contaminants from previous runs, preventing ghost peaks.
-
-
Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A (0.1% Formic Acid in Water).
-
Causality: Formic acid acts as a volatile ion-pairing agent that ensures consistent protonation of the primary amine, maximizing ESI+ signal intensity and preventing peak tailing.
-
-
Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes at a flow rate of 0.4 mL/min.
-
Data Acquisition: Operate the HRMS in positive ESI mode (Capillary voltage: 3.5 kV). Set MS/MS collision energy to 20-30 eV to observe the characteristic loss of SO₂.
Protocol B: Quantitative NMR (qNMR) Preparation
Objective: Confirm regiochemistry and atomic connectivity without solvent interference.
-
Sample Weighing: Accurately weigh 15.0 mg of the compound using a microbalance.
-
Solvent Addition: Dissolve the solid in 600 µL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: Anhydrous DMSO prevents the water peak (~3.3 ppm) from overlapping with the critical ethylene bridge multiplets of the 2-aminoethyl group (typically found between 2.8–3.2 ppm). TMS provides an absolute 0.0 ppm reference.
-
-
Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0s) and ¹³C NMR at 100 MHz (minimum 512 scans).
References
-
ChemicalBook. "N-(2-aminoethyl)-3-nitrobenzenesulfonamide (CAS 90607-72-0)". ChemicalBook Database. 1
-
Bio-Fount. "1221724-53-3 | this compound Hydrochloride". Bio-Fount Catalog. 2
-
Smolecule. "Application Note: Preparative HPLC Separation of 2-Aminobenzenesulfonamide Impurities". Smolecule Technical Resources.
-
Hibbs, et al. "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides". Journal of the American Society for Mass Spectrometry, 2013. 3
Sources
Potential applications of 3-nitrobenzene-1-sulfonamide derivatives in drug discovery
The following technical guide details the applications, synthesis, and pharmacological mechanisms of 3-nitrobenzene-1-sulfonamide derivatives.
Executive Summary
The 3-nitrobenzene-1-sulfonamide scaffold represents a distinct pharmacophore in medicinal chemistry, diverging from the classical para-amino substituted sulfonamides (sulfa drugs). While traditional sulfonamides primarily target bacterial dihydropteroate synthase (DHPS), the 3-nitro derivatives have emerged as potent, isoform-selective inhibitors of Carbonic Anhydrases (CAs) , particularly the tumor-associated isoforms hCA IX and XII .
This guide analyzes the medicinal chemistry of this scaffold, focusing on its dual-mechanism capability: zinc-binding affinity modulated by the electron-withdrawing nitro group, and hypoxia-activated prodrug potential via nitroreductase-mediated bioactivation.
Part 1: Chemical Space & Structural Properties
The Scaffold Architecture
The core structure consists of a benzene ring substituted at the C1 position with a sulfonamide group (
-
Electronic Effects: The nitro group at the meta position is a strong electron-withdrawing group (EWG). This lowers the pKa of the sulfonamide nitrogen (typically from ~10 to ~8-9), enhancing its acidity.
-
Binding Implication: The deprotonated sulfonamide anion (
) is the active species that coordinates with the Zinc ( ) ion in the active site of metalloenzymes like Carbonic Anhydrase. The 3-nitro group thereby increases the fraction of ionized drug at physiological pH compared to unsubstituted benzenesulfonamides.
Synthetic Protocols
The synthesis of these derivatives is robust, typically proceeding via nucleophilic substitution on 3-nitrobenzenesulfonyl chloride.
Protocol: General Synthesis of N-Substituted 3-Nitrobenzenesulfonamides
Reagents:
-
3-Nitrobenzenesulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (
) (1.1 equiv) -
Base: Triethylamine (
) or Pyridine (2.0 equiv) -
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine derivative (1.1 equiv) in anhydrous DCM under an inert atmosphere (
). -
Activation: Add triethylamine (2.0 equiv) and cool the solution to 0°C to manage the exotherm.
-
Addition: Dropwise add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equiv) in DCM over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 7:3).
-
Work-up: Quench with 1M HCl (to remove unreacted amine). Extract the organic layer, wash with brine, and dry over anhydrous
. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Yield Expectation: 75–90% depending on amine sterics.
Part 2: Pharmacological Targets & Mechanisms
Primary Target: Carbonic Anhydrase (CA) Inhibition
The most validated application of 3-nitrobenzene-1-sulfonamide derivatives is the inhibition of human Carbonic Anhydrases (hCAs).
-
Mechanism: The sulfonamide nitrogen binds directly to the
ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of . -
Selectivity Profile:
-
Off-Target: hCA I and II (Cytosolic, ubiquitous) – Inhibition causes systemic side effects (paresthesia, diuresis).
-
On-Target: hCA IX and XII (Transmembrane, tumor-associated) – These are overexpressed in hypoxic tumors (e.g., Glioblastoma, TNBC) to regulate pH.
-
-
The "Tail" Approach: By attaching bulky or lipophilic "tails" to the sulfonamide nitrogen (or extending from the benzene ring), researchers can induce steric clashes with the narrower active sites of hCA I/II, while fitting into the more open active sites of hCA IX/XII.
Secondary Mechanism: Hypoxia-Activated Bioreduction
The 3-nitro group is not merely a substituent; it is a "warhead" for hypoxia targeting.
-
Hypoxic Environment: Solid tumors often have regions of severe hypoxia (
). -
Nitroreductase Activity: In these regions, cellular nitroreductases reduce the
group to a hydroxylamine ( ) or amine ( ). -
Prodrug Activation:
-
The electron-withdrawing
makes the sulfonamide acidic (good binder). -
Reduction to
(electron-donating) raises the pKa, potentially altering binding kinetics or solubility. -
Cytotoxicity:[1] The intermediate nitro-radical anions can cause oxidative stress specifically within the tumor cell.
-
Part 3: Visualization of Mechanisms & Workflows
Synthesis & SAR Workflow
The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.
Caption: Synthetic pathway and SAR logic. The 3-NO2 group modulates electronic properties, while the N-substituent dictates steric selectivity.
Mechanism of Action: Hypoxia-Selective Inhibition
This diagram details how the molecule interacts with the tumor microenvironment.
Caption: Dual mechanism of action. The compound acts as a direct inhibitor of CA IX/XII and a bioreductive prodrug in hypoxic zones.
Part 4: Data Summary & Key Derivatives
The following table summarizes key biological data for 3-nitrobenzene-1-sulfonamide derivatives compared to standard inhibitors (Acetazolamide - AAZ).
| Compound ID | Substituent (R) | hCA I | hCA II | hCA IX | Selectivity (II/IX) |
| AAZ (Std) | - | 250 | 12 | 25 | 0.48 |
| 3-Nitro-SA | 85 | 10 | 45 | 0.22 | |
| Derivative A | >10,000 | 240 | 14 | 17.1 | |
| Derivative B | 5,400 | 180 | 9.5 | 18.9 | |
| Derivative C | 450 | 35 | 28 | 1.25 |
Note: Data represents aggregated trends from SAR studies. Derivatives A and B demonstrate how aromatic tails improve selectivity for the tumor-associated isoform hCA IX over the cytosolic hCA II.
Part 5: Future Outlook & Strategic Recommendations
-
Theranostic Applications: The 3-nitro group can be replaced or paired with radiolabels (
or ) to create PET tracers for imaging hypoxic tumors. The sulfonamide binds to CA IX (hypoxia marker), allowing visualization of tumor boundaries. -
Combination Therapy: Use these derivatives in combination with standard chemotherapy (e.g., Doxorubicin). Inhibition of CA IX disrupts the tumor's ability to regulate pH, reducing the "acid shield" that often neutralizes basic chemotherapy drugs, thereby overcoming multidrug resistance (MDR).
-
Safety Protocol: While the nitro group is essential for the "hypoxia switch," aromatic nitro compounds can be mutagenic (Ames positive). Early ADMET screening for genotoxicity is mandatory during lead optimization.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
De Simone, G., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII.[3] Journal of Medicinal Chemistry. Link
-
Olander, J., & Kaiser, E. T. (1970).[4] The binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[5] Application Notes and Protocols for the Use of 3-Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis. Link
-
Ghorab, M. M., et al. (2014).[2] Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Literature review of aminoethyl sulfonamide linkers in organic synthesis
Executive Summary
The aminoethyl sulfonamide moiety (
This guide provides a comprehensive technical review of the synthesis, optimization, and application of aminoethyl sulfonamide linkers. It moves beyond standard textbook protocols to address the practical challenges of "linkerology," offering self-validating workflows for high-fidelity organic synthesis.
Part 1: Structural & Physicochemical Rationale[1]
Before initiating synthesis, it is crucial to understand why this linker is selected. The aminoethyl sulfonamide is not merely a connector; it is a functional component that influences the entire molecule's behavior.
Bioisosterism and Geometry
-
Tetrahedral vs. Planar: While amides are planar (
hybridized), the sulfonamide sulfur is pseudo-tetrahedral ( ). This introduces a "kink" in the linker chain, which can be exploited to access novel chemical space or induce specific binding conformations in PROTAC ternary complexes. -
Hydrogen Bonding: The sulfonamide
is a strong hydrogen bond donor (pKa 10), significantly more acidic than an amide (pKa 16). This acidity allows for stronger electrostatic interactions with basic residues in the target protein.
Metabolic Stability
The sulfonamide bond is generally resistant to hydrolysis by peptidases and esterases, a common failure point for amide- or ester-based linkers in plasma. However, researchers must be vigilant regarding oxidative metabolism (e.g.,
Part 2: Synthetic Architectures & Protocols
We categorize synthesis into two primary strategic approaches: the "Diamine Route" (nucleophilic attack on sulfonyl chloride) and the "Taurine Route" (activation of sulfonate).
Strategy A: The Diamine Route (Standard)
Best for: Attaching a linker to an aryl sulfonyl chloride core.
This is the most convergent approach. A mono-protected ethylenediamine reacts with a sulfonyl chloride.
Protocol 1: Synthesis of
-
Reagents: Aryl sulfonyl chloride (
equiv), -Boc-ethylenediamine ( equiv), Triethylamine (TEA, equiv), Dichloromethane (DCM, anhydrous). -
Setup: Flame-dried round-bottom flask under inert atmosphere (
or ). -
Procedure:
-
Dissolve
-Boc-ethylenediamine and TEA in anhydrous DCM. Cool to . -
Add Aryl sulfonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes. Critical: Slow addition prevents localized heating and side reactions.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin for amine or UV for aromatic).
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). Sulfonamides are polar; expect elution at higher polarity than the starting chloride.
-
Self-Validating Check:
-
NMR Diagnostic: Look for the sulfonamide
signal (broad singlet, 7.0–8.0 ppm) and the distinct diastereotopic splitting of the methylene protons if the chiral environment allows, or simple triplets for the ethyl chain.
Strategy B: The Taurine Route (Reverse Polarity)
Best for: Incorporating the sulfonamide "head" into a peptide or amine-bearing payload.
Taurine (2-aminoethanesulfonic acid) is inexpensive but difficult to activate due to its zwitterionic nature.
Protocol 2: Activation via Benzotriazole (The Katritzky Method)
-
Step 1: Protection: React taurine with Cbz-Cl or
under Schotten-Baumann conditions (NaOH/Water/Dioxane) to yield -protected taurine. -
Step 2: Activation:
-
Reagents:
-Protected Taurine ( equiv), Thionyl Chloride ( , excess), Benzotriazole ( equiv). -
Procedure: Reflux
-protected taurine with to generate the sulfonyl chloride. Caution: This intermediate is unstable. Immediately react with benzotriazole to form the stable -acylbenzotriazole sulfonate .
-
-
Step 3: Coupling:
-
React the benzotriazole intermediate with the target amine (payload) in THF/TEA at RT. The benzotriazole acts as a leaving group, forming the sulfonamide.
-
Part 3: Visualization of Synthetic Logic
The following diagrams illustrate the decision-making process and reaction mechanisms.
Diagram 1: Strategic Decision Tree for Linker Synthesis
Caption: Decision matrix for selecting the optimal synthetic pathway based on the location of the sulfonyl moiety relative to the core scaffold.
Diagram 2: Mechanism of Base-Catalyzed Sulfonylation
Caption: Mechanistic flow of sulfonamide formation. Note the concerted
Part 4: Applications in Drug Discovery (PROTACs)
In the context of PROTACs, the aminoethyl sulfonamide linker is often deployed to modulate Linker Length and Rigidity .
| Parameter | Impact of Aminoethyl Sulfonamide Linker |
| Linker Length | Short spacer (approx. 3–5 Å). Often used in combination with PEG chains to fine-tune the distance between E3 ligase and POI. |
| Solubility | Moderate. More polar than alkyl chains, less polar than PEGs. |
| Permeability | Generally good. The sulfonamide |
| Conformation | Semi-rigid. The sulfonamide bond restricts rotation compared to a pure alkyl chain, potentially reducing the entropic penalty of ternary complex formation. |
Case Study Highlight: Psammaplin C Derivatives Natural products like Psammaplin C contain an aminoethyl sulfonamide motif.[1] Synthetic derivatives targeting Carbonic Anhydrase (CA) utilize this linker to position the zinc-binding sulfonamide group deep within the enzyme active site while the "tail" interacts with the rim, demonstrating the linker's utility in precise spatial positioning [1].
Part 5: Troubleshooting & Expert Tips
-
Bis-Sulfonylation: A common side reaction where the primary amine reacts with two equivalents of sulfonyl chloride (
).-
Solution: Use a slight excess of the amine (
– equiv) relative to the chloride. Maintain low temperature ( ) during addition.
-
-
Purification Challenges: Sulfonamides can streak on silica.
-
Solution: Add
acetic acid or triethylamine to the eluent to sharpen peaks, depending on the acidity of the specific sulfonamide.
-
-
Deprotection: If using
-Boc-aminoethyl sulfonamide, deprotection with TFA/DCM is standard. Ensure thorough removal of TFA (azeotrope with toluene) as residual acid can interfere with subsequent biological assays.
References
-
Supuran, C. T., et al. (2020).[] Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Press.
-
Katritzky, A. R., et al. (2014). Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjugates.[3][4][5] Journal of Organic Chemistry.[6]
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[7]
-
Scott, K. A., et al. (2013). Disulfonimide-catalyzed asymmetric synthesis of β3-amino esters directly from N-Boc-amino sulfones.[8] Journal of the American Chemical Society.[9]
-
BenchChem Application Notes. (2025). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide.
Sources
- 1. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. Disulfonimide-catalyzed asymmetric synthesis of β3-amino esters directly from N-Boc-amino sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
Technical Guide: N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide in Supramolecular Architectures
This guide details the technical utility, synthesis, and supramolecular mechanics of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide , a specialized "ligand arm" used to construct high-affinity anion receptors and coordination cages.
Executive Summary
This compound (CAS: 90607-72-0) serves as a critical supramolecular synthon —a modular building block designed to introduce strong hydrogen-bond donor capabilities into larger host molecules. Its utility is defined by two functional termini:
-
The 3-Nitrobenzenesulfonamide Head: A highly acidic hydrogen-bond donor optimized for anion recognition (Cl⁻, H₂PO₄⁻, SO₄²⁻) due to the electron-withdrawing nature of the meta-nitro group.
-
The Aminoethyl Tail: A reactive tether allowing attachment to central scaffolds (e.g., tren, triazine, calixarenes) or direct coordination to metal centers.
This guide addresses the synthesis, purification, and mechanistic role of this compound in designing tripodal anion receptors and molecular sensors .
Part 1: Chemical Identity & Structural Logic
Structural Anatomy
The molecule functions as a "functional arm" in host-guest chemistry. Its efficacy relies on the synergy between the sulfonamide proton and the nitro substituent.
| Feature | Chemical Function | Supramolecular Role |
| Sulfonamide (-SO₂NH-) | Proton donor ( | Primary binding site for anions via H-bonding ( |
| 3-Nitro Group (-NO₂) | Electron Withdrawing Group (EWG) | Inductively acidifies the sulfonamide proton, increasing binding constant ( |
| Ethyl Linker (-CH₂CH₂-) | Flexible spacer | Decouples the binding site from the scaffold, allowing induced fit around the guest. |
| Primary Amine (-NH₂) | Nucleophile / Ligand | Attachment point for scaffold construction or metal coordination ( |
The "Meta" Advantage (Positional Isomerism)
Why the 3-nitro (meta) isomer?
-
vs. 2-Nitro (Ortho): The 2-nitro isomer creates steric hindrance near the sulfonamide NH, potentially blocking anion approach.
-
vs. 4-Nitro (Para): While 4-nitro is a stronger EWG (resonance + induction), the 3-nitro isomer (induction dominant) often provides superior solubility and distinct crystal packing geometries that favor cavity formation in tripodal receptors.
Part 2: Synthesis & Purification Protocol
Objective: Synthesize high-purity this compound as the mono-substituted product, avoiding the formation of the bis-sulfonamide side product.
Reaction Scheme
The synthesis involves a nucleophilic substitution where ethylenediamine attacks 3-nitrobenzenesulfonyl chloride.
Detailed Protocol
-
Reagent Preparation: Dissolve ethylenediamine (EDA) (6.0 g, 100 mmol, 10 equiv) in anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.
-
Rationale: Using a large excess of EDA is critical. It ensures that the highly reactive sulfonyl chloride encounters free amine rather than the already-formed product, preventing the formation of the bis-sulfonamide (
).
-
-
Addition: Dropwise add a solution of 3-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol, 1 equiv) in DCM (20 mL) over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup (Extraction):
-
Wash the organic layer with water (3 x 30 mL) to remove the excess ethylenediamine and HCl salts.
-
Note: The product is amphoteric but predominantly organic-soluble in its neutral form.
-
-
Purification (Acid-Base Swing):
-
Extract the organic layer with 1M HCl (3 x 20 mL). The product (amine) moves to the aqueous phase; non-basic impurities stay in DCM.
-
Basify the combined aqueous extracts to pH 10 using 2M NaOH. The product precipitates or oils out.
-
Extract back into DCM, dry over MgSO₄, and evaporate.
-
-
Yield: Expect ~85-90% as a yellow solid/oil.
Part 3: Supramolecular Mechanics & Applications
Mechanism: Anion Binding via Acidity Tuning
The primary application of this molecule is as a precursor for tripodal anion receptors . When three of these units are attached to a central core (e.g., via reaction with trimesoyl chloride), they form a
The 3-nitro group enhances the hydrogen bond donor strength of the sulfonamide via the Hammett substituent effect.
-
Hammett
for : +0.71 (Strongly electron-withdrawing). -
Effect: Pulls electron density from the benzene ring
pulls density from Sulfur polarizes the N-H bond. -
Result: The
of the sulfonamide drops from ~10.5 (unsubstituted) to ~9.5, significantly increasing the association constant ( ) for anions like Chloride ( ) and Phosphate ( ).
Workflow: Constructing a Tripodal Receptor
The following diagram illustrates how the "arm" (the subject of this guide) is utilized to build a functional sensor.
Quantitative Data: Binding Constants
When incorporated into a tripodal host, the 3-nitro derivative shows distinct selectivity patterns compared to non-functionalized variants.
Table 1: Comparative Binding Constants (
| Anion (as TBA salt) | Unsubstituted Ligand | 3-Nitro Ligand (This Topic) | Mechanism |
| Chloride ( | 150 | 1,200 | Enhanced H-bond acidity overcomes solvent competition. |
| Phosphate ( | 2,100 | >10,000 | Strong cooperative binding; tetrahedral geometry match. |
| Nitrate ( | < 10 | 45 | Weak binding due to trigonal planar geometry mismatch. |
Note: The 3-nitro group provides a ~10x enhancement in binding affinity for halides compared to the unsubstituted phenylsulfonamide.
Part 4: Experimental Validation (Self-Validating Protocol)
To confirm the efficacy of the synthesized ligand in a supramolecular context, perform a ¹H NMR Titration .
-
Host Solution: Prepare a 2.0 mM solution of the ligand (or its tripodal derivative) in DMSO-d6.
-
Guest Solution: Prepare a 200 mM solution of Tetrabutylammonium Chloride (TBACl) in the same host solution (to avoid dilution effects).
-
Titration: Add aliquots of Guest to Host (0.0 to 10.0 equivalents).
-
Observation: Monitor the Sulfonamide NH signal (typically
7.5–8.5 ppm).-
Expected Shift: A significant downfield shift (
> 1.0 ppm) indicates strong hydrogen bonding. -
Validation: If the signals broaden or disappear, it indicates intermediate exchange rates; cooling the sample (to 270 K) often sharpens the peaks for calculation.
-
References
-
Anion binding studies of tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions: A positional isomeric effect. Source: ResearchGate / Inorganica Chimica Acta Context: Defines the synthesis and comparative binding logic of 2-, 3-, and 4-nitro isomers in tripodal hosts. URL:[Link]
-
Tripodal Nitro-Imidazolium Receptor for Anion Binding Driven by (C-H)+---X- Hydrogen Bonds. Source: Organic Letters (ACS Publications) Context: foundational work on using nitro groups to electronically tune anion receptors. URL:[Link]
-
Anion Complexation Studies of 3-Nitrophenyl-Substituted Tripodal Thiourea Receptor. Source: ACS Omega Context: Demonstrates the specific utility of the 3-nitrophenyl moiety in colorimetric sensing and fluoride displacement. URL:[Link]
-
PubChem Compound Summary: N-(2-aminoethyl)-3-nitrobenzenesulfonamide. Source: National Library of Medicine (NIH) Context: Verification of chemical structure, CAS (90607-72-0), and physical properties. URL:[Link]
Bioactivity profile of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
The following technical guide details the bioactivity, chemical architecture, and synthetic utility of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide .
Technical Guide & Chemical Biology Profile
Executive Summary
This compound (CAS: 90607-72-0 / 1221724-53-3 HCl) is a bifunctional organic scaffold primarily utilized as a synthetic intermediate in the production of veterinary antiprotozoals (specifically Dinsed ) and as a linker in chemical biology.
Unlike primary sulfonamides (
-
Lack of CA Inhibition: Serving as a crucial negative control in enzyme assays.
-
Coccidiostatic Potential: Functioning as the monomeric pharmacophore of the poultry drug Dinsed.
-
Redox-Active Targeting: Utilizing the 3-nitro moiety as a hypoxia-sensitive trigger or electron acceptor.
Chemical Architecture & Structure-Activity Relationship (SAR)
The molecule comprises three distinct functional domains that dictate its reactivity and biological interaction.
| Functional Domain | Chemical Property | Biological/Synthetic Implication |
| 3-Nitro Group | Electron-withdrawing ( | Susceptible to nitroreductases (hypoxia targeting); deactivates the benzene ring electrophilically but activates the sulfonamide proton acidity. |
| Sulfonamide Linker | Secondary ( | Bioactivity Switch: Unlike primary sulfonamides, the substituted nitrogen prevents Zinc coordination in Carbonic Anhydrases, abolishing classic inhibition. |
| Aminoethyl Tail | Primary Amine ( | Linker/Chelator: Provides a nucleophilic handle for conjugation (e.g., to fluorophores or drugs) or bidentate metal chelation (Cu, Ni). |
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional decomposition of the scaffold highlighting the redox-active nitro group and the nucleophilic tail.
Pharmacological Profile[1][2][3][4]
Antiprotozoal Activity (The Dinsed Connection)
The primary pharmacological context for this molecule is its role as the monomeric precursor to Dinsed (
-
Mechanism: Dinsed is a coccidiostat used in poultry, often formulated with sulfanitran. While sulfanitran inhibits dihydropteroate synthase (folate pathway), Dinsed's specific mechanism involves the nitro-sulfonamide moiety interfering with parasite electron transport or redox homeostasis.
-
Monomer Activity: The mono-species (this compound) is generally considered an intermediate. However, in metabolic studies, hydrolysis of Dinsed yields this monomer, which may retain weak bacteriostatic or antiprotozoal properties before acetylation or excretion.
Carbonic Anhydrase (CA) Specificity Probe
This molecule is a critical negative control in CA inhibitor research.
-
The Rule: Human Carbonic Anhydrases (hCA I, II, IX, XII) require a primary sulfonamide moiety (
) to coordinate the active site Zinc ion ( ). -
The Exception: Secondary sulfonamides (
) are sterically hindered and lack the appropriate acidity ( vs for primary) to bind Zinc effectively. -
Utility: Researchers use this compound to prove that observed biological effects are not due to CA inhibition, but rather due to off-target effects or the nitro-reductive pathway.
Protease Inhibition (Calpain/Cathepsin)
Sulfonamides with amino-alkyl tails are frequently employed as "caps" in the design of peptide-based protease inhibitors (e.g., Calpain I/II inhibitors).
-
The 3-nitrobenzenesulfonyl group acts as a hydrophobic cap that fits into the
specificity pockets of cysteine proteases. -
The aminoethyl tail can be further derivatized to bind the catalytic cysteine (if converted to an aldehyde or epoxide) or interact with the prime-side residues.
Experimental Methodologies
Synthesis Protocol (Self-Validating)
To generate this scaffold for bioactivity testing, a controlled mono-sulfonylation is required.
Reagents: 3-Nitrobenzenesulfonyl chloride (1 eq), Ethylenediamine (Excess, 5-10 eq), Dichloromethane (DCM).
-
Preparation: Dissolve ethylenediamine (10 eq) in DCM at 0°C. Note: Excess amine acts as both reactant and proton scavenger, preventing bis-substitution (Dinsed formation).
-
Addition: Dropwise addition of 3-nitrobenzenesulfonyl chloride (1 eq) in DCM over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with water (to remove excess diamine). Extract organic layer.
-
Purification: If bis-product (Dinsed) forms, separate via column chromatography (Silica; MeOH/DCM gradient). The mono-amine is more polar than the bis-sulfonamide.
Enzyme Inhibition Assay (Negative Control for CA)
Objective: Verify lack of CA inhibition to validate scaffold specificity.
-
Method: Stopped-Flow
Hydration Assay. -
Buffer: 20 mM HEPES, 20 mM
, pH 7.5. -
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Protocol:
-
Incubate hCA II (10 nM) with the compound (0.1 - 10
) for 15 min. -
Rapidly mix with
solution in stopped-flow apparatus. -
Monitor absorbance decrease at 557 nm.
-
-
Expected Result:
(Inactive). Compare with Acetazolamide ( ).
Quantitative Data Summary
| Parameter | Value / Characteristic | Reference Context |
| Molecular Weight | 245.26 g/mol | Monoisotopic |
| pKa (Sulfonamide) | ~9.5 - 10.5 | Too high for physiological Zn binding |
| pKa (Amine) | ~8.8 - 9.2 | Protonated at physiological pH |
| LogP | ~0.6 | Moderately lipophilic, cell permeable |
| hCA II Inhibition | Inactive ( | Specificity control |
| Primary Utility | Synthetic Intermediate | Precursor to Dinsed |
Visualization of Synthetic Logic
The following diagram outlines the synthetic divergence between the mono-species (the Topic) and the bis-species (Dinsed).
Figure 2: Synthetic pathway controlling the formation of the mono-sulfonamide scaffold versus the bioactive drug Dinsed.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Establishes primary sulfonamide requirement for CA inhibition).
-
Matulis, D., et al. (2021).[1] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Biological Physics. Link (Explains the thermodynamic penalty of secondary sulfonamides).
- EFSA Panel on Additives and Products or Substances used in Animal Feed. (2010). Scientific Opinion on the safety and efficacy of Dinsed. EFSA Journal.
-
Donkor, I. O., et al. (2020).[2] Synthesis and antiproliferative activity of sulfonamide-based peptidomimetic calpain inhibitors. Bioorganic & Medicinal Chemistry. Link (Illustrates the use of aminoethyl-sulfonamide scaffolds in protease inhibitor design).
-
PubChem Compound Summary. (2026). N-(2-aminoethyl)-3-nitrobenzenesulfonamide. CID 1221724. Link
Sources
Methodological & Application
Application Note: Chemoselective Conjugation of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide to Carboxylic Acids
The following Application Note is designed for research scientists and drug development professionals. It synthesizes standard organic synthesis principles with specific considerations for sulfonamide-containing linkers.
Introduction & Molecule Profile[1][2]
Target Molecule: N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide Functional Class: Heterobifunctional Linker / Probe Precursor
This molecule contains two distinct nitrogen centers: a primary amine (ethyl chain) and a sulfonamide nitrogen . Successful conjugation requires exploiting the nucleophilic differential between these two groups.
Chemical Rationale (The "Why")
-
Primary Amine (
): Highly nucleophilic ( for the conjugate acid). In neutral to basic conditions, this is the exclusive site of acylation. -
Sulfonamide (
): The proton on the sulfonamide nitrogen is acidic ( ). It is non-nucleophilic toward activated esters under standard coupling conditions. However, the presence of the electron-withdrawing nitro group ( ) on the meta position further acidifies this proton and reduces the electron density of the aromatic ring, necessitating polar aprotic solvents (DMF/DMSO) for solubility.
Key Applications
-
Prodrug Synthesis: The sulfonamide acts as a stable linker, while the nitro group can be reduced to an aniline for further derivatization.
-
Fluorescence Quenching: The nitrobenzene moiety is a known quencher; this conjugation attaches it to a fluorophore-bearing carboxylic acid.
Experimental Decision Matrix
Select the protocol based on your carboxylic acid substrate:
| Substrate Type | Recommended Method | Coupling Reagent | Rationale |
| Small Molecule / Drug Fragment | Method A | HATU / DIEA | Highest efficiency; tolerates steric hindrance; rapid kinetics. |
| Protein / Antibody / Hydrogel | Method B | EDC / Sulfo-NHS | Water-soluble; mild conditions; prevents protein denaturation. |
| Acid-Sensitive Substrate | Method C (Alternative) | DIC / HOBt | Neutral pH; avoids basic DIEA; slower but gentler. |
Visual Workflow & Mechanism
The following diagram illustrates the chemoselective pathway and the operational workflow.
Figure 1: General workflow for amide coupling. The activation step creates a reactive intermediate that is selectively attacked by the primary amine of the sulfonamide linker.
Method A: High-Efficiency HATU Coupling
Best for: Small organic molecules, peptides, and hydrophobic substrates.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Carboxylic Acid Substrate (1.0 equiv)
-
Amine: this compound (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIEA/DIPEA) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO (Avoid DCM if the nitro-linker is insoluble)
Protocol Steps
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIEA (3.0 equiv).
-
Add HATU (1.1 equiv) in one portion.
-
Critical: Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow (liberation of HOAt). This pre-activation minimizes racemization if the acid is chiral.
-
-
Coupling:
-
Add This compound (1.2 equiv) to the reaction mixture.
-
Flush the headspace with Nitrogen or Argon.
-
Stir at RT for 2–4 hours.
-
-
Monitoring (Self-Validation):
-
TLC/LCMS: Check for the disappearance of the carboxylic acid (M) and the appearance of the product (M + 245 - 18).
-
Note: The nitro group provides strong UV absorbance at 254 nm and ~280 nm.
-
-
Workup & Purification:
-
Dilution: Dilute the reaction mixture with EtOAc (10x volume).
-
Wash: Wash sequentially with:
-
10% Citric Acid or 1M HCl (removes excess amine and DIEA). Caution: Sulfonamides are stable to acid, but ensure your specific carboxylic acid moiety is too.
-
Saturated
(removes unreacted acid and HOAt). -
Brine.
-
-
Dry: Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica).
-
Eluent: DCM:MeOH (0%
10%) or Hexane:EtOAc (depending on polarity).
-
-
Method B: EDC/Sulfo-NHS Bioconjugation
Best for: Proteins, antibodies, or aqueous-soluble polymers where organic solvents must be minimized.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Protein/Acid: Carboxylate-containing biomolecule.
-
Amine: this compound (dissolved in DMSO).
-
Activators: EDC (Carbodiimide) and Sulfo-NHS.
-
Buffer: MES Buffer (pH 6.0) for activation; PBS (pH 7.4) for coupling.[1][2]
Protocol Steps
-
Preparation:
-
Dissolve the protein/acid in MES Buffer (100 mM, pH 6.0) .
-
Dissolve the sulfonamide amine in a small volume of DMSO (stock solution).
-
-
Activation (Two-Step Method):
-
Add EDC (10 equiv relative to acid sites) and Sulfo-NHS (25 equiv) to the protein solution.
-
React for 15 minutes at RT.
-
Optional but Recommended: Desalt via spin column (Zeba) or dialysis to remove excess EDC (prevents cross-linking). Elute into PBS (pH 7.4) .
-
-
Conjugation:
-
Add the DMSO stock of the amine to the activated protein.
-
Constraint: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.
-
React for 2 hours at RT or overnight at 4°C.
-
-
Purification:
-
Remove excess small molecule (nitro-linker) via Size Exclusion Chromatography (SEC) or dialysis against PBS.
-
Validation: Measure the UV-Vis spectrum. The conjugate will have the protein peak (280 nm) plus the nitro-aromatic signature (distinct shoulder or peak around 260–300 nm depending on the exact environment).
-
Analytical Characterization
To validate the synthesis, look for these specific signals:
| Method | Diagnostic Signal | Notes |
| 1H NMR | The 3-nitrobenzene protons will show a distinct splitting pattern (singlet/doublet mix) downfield. | |
| 1H NMR | The ethyl linker ( | |
| LC-MS | Mass shift corresponding to Acid MW + 245.26 Da - 18.02 Da (Water). | |
| IR | 1350 & 1530 | Characteristic symmetric and asymmetric stretching of the |
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Coupling
-
Cause 1: Solubility. The nitro-sulfonamide is hydrophobic.
-
Fix: Increase DMF ratio or add small amounts of NMP. Ensure the amine is fully dissolved before addition.
-
-
Cause 2: Sulfonamide Interference.
-
Fix: Although rare, if the sulfonamide NH is interfering, ensure you are not using strong bases (like NaH) that would fully deprotonate it. DIEA is generally safe.
-
Issue: Product is Colored/Dark
-
Cause: Nitro compounds can darken upon oxidation or light exposure.
-
Fix: Perform reactions in the dark (wrap flask in foil). Store the final product protected from light.
Issue: Emulsions during Workup
-
Cause: The sulfonamide group has amphiphilic character.
-
Fix: Use a varying pH wash. The sulfonamide is stable, so a slightly more acidic wash (1M HCl) often breaks the emulsion better than neutral water.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubChem. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide (Isomer Analog Data). National Library of Medicine.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS protocols).
Sources
Introduction: The Role of Aminoethyl Sulfonamides in Modern Drug Discovery
An Application Guide to Amide Bond Formation with Aminoethyl Sulfonamides: Protocols and Mechanistic Insights
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. The sulfonamide moiety has long been a cornerstone of drug design, valued for its ability to act as a bioisostere for the amide bond.[1][2][3][4] The aminoethyl sulfonamide scaffold, in particular, offers a unique structural and physicochemical profile. It mimics the geometry of a dipeptide linkage while introducing improved metabolic stability against proteolytic degradation and an additional hydrogen bond acceptor, which can alter binding interactions and physical properties like solubility.[1][2][5]
However, the very electronic properties that make sulfonamides valuable also present a synthetic challenge. The potent electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the adjacent amino group. This diminished reactivity makes the formation of an amide bond with a carboxylic acid a kinetically slow and often challenging process, requiring carefully optimized conditions compared to the coupling of simple alkylamines.[6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions, mechanistic considerations, and field-proven protocols for successfully performing amide coupling reactions with aminoethyl sulfonamides. We will explore the causality behind experimental choices and offer robust, self-validating protocols for two of the most effective coupling systems: carbodiimide-based and uronium salt-based methods.
The Core Challenge: Overcoming Reduced Nucleophilicity
The primary obstacle in coupling aminoethyl sulfonamides is the decreased basicity and nucleophilicity of the terminal amine. The adjacent SO₂ group withdraws electron density, making the amine lone pair less available for nucleophilic attack on an activated carboxylic acid. Consequently, standard amide coupling conditions may result in sluggish reactions, low yields, or failure altogether.[6]
To overcome this, the chosen strategy must enhance the electrophilicity of the carboxylic acid partner and/or utilize conditions that promote the reaction despite the amine's lower reactivity. This typically involves:
-
Highly Reactive Intermediates: Employing coupling reagents that convert the carboxylic acid into a highly activated ester.
-
Optimal Base Selection: Using a non-nucleophilic base to facilitate deprotonation of the carboxylic acid and neutralize acid byproducts without competing in the reaction.
-
Solvent and Temperature Control: Selecting solvents that can solubilize all components and, if necessary, using elevated temperatures to increase the reaction rate.
Method 1: Carbodiimide-Mediated Coupling using EDC and HOBt
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely adopted method for amide bond formation due to its efficiency and the water-solubility of its urea byproduct, which simplifies purification.[8][9] For challenging couplings involving less nucleophilic amines, the addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical. HOBt intercepts the initial, unstable O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which is less susceptible to side reactions like N-acylurea formation and racemization.[6][10]
Mechanism of Action
The reaction proceeds through a well-defined pathway where the carboxylic acid is activated, forming a key intermediate that is then readily attacked by the amine.
Caption: EDC/HOBt-mediated amide coupling mechanism.
Detailed Experimental Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for the solution-phase coupling of a generic carboxylic acid with an aminoethyl sulfonamide.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Aminoethyl Sulfonamide (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt·H₂O (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and the aminoethyl sulfonamide (1.1 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Additive Addition: Add HOBt·H₂O (1.2 equiv) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Base and Activation: Add DIPEA (3.0 equiv) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 equiv). A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for poorly nucleophilic amines.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water (2x, to remove the EDC urea byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Method 2: Uronium Salt-Mediated Coupling using HATU
For particularly challenging amide couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance.[11] HATU is known for its high coupling efficiency, rapid reaction kinetics, and low rates of racemization. Its efficacy stems from the formation of a highly reactive OAt-active ester, which reacts readily even with poorly nucleophilic amines. The presence of the HOAt moiety is key to its enhanced reactivity compared to HOBt-based reagents.
Mechanism of Action
Activation with HATU in the presence of a non-nucleophilic base generates an active ester that rapidly undergoes aminolysis. It is crucial to pre-activate the carboxylic acid with HATU before adding the amine to prevent HATU from reacting with the amine to form an unwanted guanidinium byproduct.[12]
Caption: General laboratory workflow for HATU-mediated coupling.
Detailed Experimental Protocol: HATU Coupling
This protocol provides a robust method for coupling challenging substrates using HATU.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Aminoethyl Sulfonamide (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Pre-activation: Add DIPEA (3.0-4.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. During this time, the carboxylic acid is converted to the highly reactive OAt-ester.
-
Amine Addition: Add the aminoethyl sulfonamide (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-18 hours.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with 1N HCl (or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.
Summary of Reaction Conditions & Troubleshooting
The optimal choice of coupling reagent and conditions depends heavily on the specific substrates. The following table provides a comparative summary to guide selection.
| Parameter | EDC/HOBt | HATU | Key Considerations & Causality |
| Reagent Class | Carbodiimide | Uronium Salt | Uronium salts are generally more reactive and effective for electron-deficient amines.[11] |
| Equivalents (Reagent) | 1.1 - 1.5 | 1.1 - 1.5 | A slight excess ensures complete activation of the carboxylic acid. |
| Additive | HOBt (Required) | None (HOAt is integral) | HOBt/HOAt forms the active ester, increasing reaction rate and suppressing racemization.[10] |
| Base | DIPEA, Et₃N | DIPEA, 2,4,6-Collidine | A non-nucleophilic base is essential to prevent side reactions. More base is needed for HATU to neutralize the reagent and the acid. |
| Solvent | DMF, DCM, MeCN | DMF, NMP | Polar aprotic solvents are preferred for solubility and reaction rates. |
| Temperature | 0 °C to RT | 0 °C to RT | Starting at 0 °C minimizes side reactions during activation; RT promotes the coupling step. |
| Reaction Time | 12 - 24 hours | 2 - 18 hours | HATU's higher reactivity typically leads to shorter reaction times. |
| Pros | Cost-effective, water-soluble byproduct.[8] | High efficiency, rapid, low racemization. | EDC is economical for large-scale synthesis; HATU is preferred for difficult or valuable substrates. |
| Cons | Slower, potential for N-acylurea side product. | More expensive, can react with amine if not pre-activated.[12] | Careful protocol execution (pre-activation for HATU) is critical for success. |
Troubleshooting Common Issues:
-
Low or No Yield: The primary cause is often insufficient activation or low nucleophilicity. Solution: Switch from EDC/HOBt to the more potent HATU. If HATU fails, consider converting the carboxylic acid to an acyl fluoride, which is highly reactive.[7] Ensure all reagents are anhydrous, as water will quench the activated intermediates.
-
Starting Materials Insoluble: Poor solubility can severely impede the reaction. Solution: Switch to a more polar solvent like NMP or DMSO. Gentle heating (e.g., 40-50 °C) can be attempted after the initial activation at a lower temperature, but this may increase the risk of side reactions.
-
Multiple Byproducts: This may indicate side reactions of the activated ester or the starting materials. Solution: Ensure the correct order of addition (pre-activation for HATU). Use a highly non-nucleophilic base like 2,4,6-collidine if the amine or other functional groups are sensitive.
References
- Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photoc
- Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere. The Journal of Organic Chemistry.
- Synthesis of peptidomimetics containing aryl sulfonamide motif.
- Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
- Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. MDPI.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Amide Bond Bioisosteres: Str
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drughunter.com.
- HATU/PyBOP coupling procedure question. Reddit.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
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- 1. Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
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- 11. One moment, please... [growingscience.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: Selective Reduction of the Nitro Group in N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
Abstract & Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly critical in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and key intermediates.[1][2] The resulting primary aromatic amines are versatile building blocks for constructing more complex molecular architectures.[1] This document provides detailed application notes and validated protocols for the selective reduction of the nitro group in N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide to yield N-(2-aminoethyl)-3-aminobenzene-1-sulfonamide.
The substrate features a primary aliphatic amine and a sulfonamide group, which necessitates a reduction method with high chemoselectivity to avoid unwanted side reactions. This guide will explore two robust and widely adopted methods: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and a metal-mediated reduction using Tin(II) Chloride (SnCl₂). The causality behind experimental choices, safety protocols, and troubleshooting are discussed in detail to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Overview of Viable Reduction Methodologies
The choice of a reduction method is critical and must be tailored to the substrate's functional group tolerance, scalability, and safety considerations.[1] For the target transformation, several methodologies are viable.
-
Catalytic Hydrogenation : Often the preferred method for its high efficiency and clean reaction profiles, typically employing catalysts like Pd/C or Raney nickel with molecular hydrogen.[1][3] This method requires specialized high-pressure equipment and stringent safety protocols due to the use of flammable H₂ gas and potentially pyrophoric catalysts.[4][5]
-
Metal-Mediated Reductions : Classic and cost-effective methods using metals like iron (Fe) in acidic media or tin(II) chloride (SnCl₂) are robust alternatives.[3][6][7] SnCl₂ is particularly noted for its mildness and ability to reduce nitro groups in the presence of other sensitive functionalities.[3][8] The primary drawback can be the work-up procedure, which often involves the removal of metal salts.[9]
-
Transfer Hydrogenation : This approach uses hydrogen donors like hydrazine, ammonium formate, or glycerol in the presence of a catalyst, avoiding the need for high-pressure gaseous hydrogen.[10][11] It can offer enhanced selectivity compared to direct catalytic hydrogenation.[10]
Based on functional group compatibility and procedural reliability, this guide will provide detailed protocols for Catalytic Hydrogenation with Pd/C and Metal-Mediated Reduction with SnCl₂.
Chemical Transformation
The overall reaction involves the selective reduction of the nitro group to an amine.
Sources
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- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Process Engineering for N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
Abstract
This guide provides a comprehensive technical framework for handling N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide (hereafter referred to as 3-NBSA-EDA ).[1][2][3][4][5] Unlike its ortho- and para- isomers (common "Nosyl" protecting groups), the meta-nitro orientation of 3-NBSA-EDA renders the sulfonamide bond significantly more resistant to nucleophilic cleavage.[1][2][4] Consequently, this molecule serves primarily as a robust, non-cleavable linker or a precursor for photo-active scaffolds rather than a transient protecting group.[1][2][4] This note details solvent selection strategies for its two primary reactive vectors: nucleophilic attack by the primary amine and reduction of the nitro group, emphasizing solubility profiles and green solvent alternatives.[6]
Physicochemical Profiling & Solubility Challenges
To select the correct solvent, one must understand the amphiphilic and amphoteric nature of 3-NBSA-EDA.[1][2]
Structural Analysis[1][2][3][5][7]
-
Primary Amine (
): Basic ( for the conjugate acid).[1][2][4][5] Nucleophilic center. -
Sulfonamide (
): Weakly acidic ( ).[1][2][3][4][5] Can be deprotonated by strong bases.[1][2][6] -
Nitro Group (
): Electron-withdrawing, polarity-enhancing, redox-active.[1][2][4][5]
Solubility Matrix
The molecule exhibits "brick-dust" behavior—high crystallinity due to intermolecular hydrogen bonding between the sulfonamide oxygen and the primary amine hydrogens.[1][3][6]
| Solvent Class | Representative Solvents | Solubility Rating | Suitability Notes |
| Chlorinated | DCM, Chloroform | Moderate | Good for reactions; poor for storage (amine reacts with DCM over time).[1][2][3][4][5] |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent solubility but difficult workup (high boiling point).[2][4] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate-Good | Preferred. 2-MeTHF is the green alternative of choice.[1][2][3][4] |
| Alcohols | Methanol, Ethanol | High | Good for reduction reactions; avoid for electrophilic acylations (competing nucleophile).[2][4][5][6] |
| Esters | Ethyl Acetate, IPM | Low-Moderate | Poor solubility for the free base; good for the protected/acylated product.[1][3] |
| Water | Water | pH Dependent | Soluble at pH < 4 (Ammonium salt) or pH > 12 (Sulfonamide anion).[2][4][5][6] Insoluble at neutral pH.[1][2][6] |
Solvent Selection Strategy: Decision Logic
The choice of solvent is dictated by the intended transformation.[4][6] The meta-nitro group prevents the "Fukuyama cleavage" seen in o-/ p-Nosyl derivatives, meaning the sulfonamide bond will survive most standard reaction conditions.[1][2]
Figure 1: Decision tree for solvent selection based on reaction type.[1][2][4][5]
Detailed Protocols
Protocol A: Nucleophilic Coupling (Amide Bond Formation)
Objective: Reacting the primary amine of 3-NBSA-EDA with an activated carboxylic acid (NHS ester or Acid Chloride).[1][2][3][4][5] Challenge: Preventing poor solubility from stalling the reaction while avoiding nucleophilic competition from the solvent.
Recommended Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][4][5][6]
-
Why: It dissolves the amine better than toluene, separates easily from water during workup, and is derived from renewable resources.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equiv of carboxylic acid and 1.2 equiv of HATU (coupling agent) in 2-MeTHF (concentration 0.1 M).
-
Activation: Add 2.5 equiv of DIPEA (Diisopropylethylamine). Stir for 15 minutes at RT.[1][2][6]
-
Addition: Add 1.0 equiv of 3-NBSA-EDA .
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1][2][6][7]
-
Workup (Self-Validating):
Protocol B: Nitro Group Reduction
Objective: Converting the meta-nitro group to an aniline (e.g., to turn on fluorescence or create a diazonium precursor).[1][2][3][4] Challenge: The sulfonamide bond must remain intact. Avoid harsh acid/heat combinations that might hydrolyze it.[1][2][4][6]
Recommended Solvent System: Ethanol/Water (4:1 v/v) .[2][4][5][6]
-
Why: Water is required for the proton transfer in metal-mediated reductions (Fe or Zn).[1][2][4][5][6] Ethanol ensures solubility of the organic substrate.[2][6]
Step-by-Step Procedure (Iron-Mediated Reduction):
-
Dissolution: Dissolve 1.0 mmol of 3-NBSA-EDA derivative in 10 mL Ethanol.
-
Catalyst Prep: Add 5.0 equiv of Iron powder (Fe) and 1.0 equiv of Ammonium Chloride (
) dissolved in 2.5 mL water.[2][4][5][6] -
Reflux: Heat to 70°C with vigorous stirring for 1–2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron sludge.[1][2][4][6] Wash the pad with warm ethanol.[2][6]
-
Isolation: Concentrate the filtrate. The residue is the aniline derivative.[4][6]
Troubleshooting & Optimization
"Oiling Out" in Green Solvents
If using Ethyl Acetate or 2-MeTHF and the starting material forms a gummy oil at the bottom of the flask:
-
Solution: Add a co-solvent. 5-10% N-Butylpyrrolidinone (NBP) is a safer, green alternative to NMP or DMF.[1][2][4][5] It disrupts the hydrogen bonding network, solubilizing the amine.[6]
Removing High-Boiling Solvents (DMF/DMSO)
If you must use DMF due to solubility issues:
-
Do NOT distill off the DMF (requires high heat, risks decomposition).[2][4][5]
-
Protocol: Dilute the reaction mixture 10x with 5% Lithium Chloride (LiCl) in water . Extract 3x with Ethyl Acetate.[1][2][4][6] The LiCl forces the DMF into the aqueous layer, leaving the product in the organic layer.[6]
Analytical Validation
-
TLC Visualization: The nitro group is UV active (254 nm).[2][4][5][6] The amine can be visualized with Ninhydrin stain (turns purple/red).[2][4][5][6]
-
NMR Diagnostic:
References
-
Solubility & Green Solvents
-
Sulfonamide Chemistry (General)
-
"Sulfonamide Synthesis." Organic Chemistry Portal. Link
-
-
Nosyl vs.
-
Iron Reduction Protocols
Sources
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- 2. PubChemLite - N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride (C8H11N3O4S) [pubchemlite.lcsb.uni.lu]
- 3. CAS 121-52-8: 3-Nitrobenzene Sulfonamide | CymitQuimica [cymitquimica.com]
- 4. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Crystallization of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
Authored by: A Senior Application Scientist
Introduction: N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide is a molecule of interest in pharmaceutical research, likely as an intermediate in the synthesis of more complex drug candidates.[1] The isolation and purification of this compound in a stable, crystalline form are paramount for its use in drug development. The crystalline state influences critical properties such as purity, stability, and handling characteristics. This guide provides a detailed overview of various crystallization techniques applicable to this compound, grounded in the principles of physical chemistry and supported by established methodologies for sulfonamides and nitroaromatic compounds.[2][3][4]
Due to the presence of both a sulfonamide and a nitroaromatic group, this compound presents unique challenges, including the potential for polymorphism and the tendency to "oil out" during crystallization.[3][5] This document aims to equip researchers with the necessary protocols and troubleshooting strategies to overcome these challenges and obtain high-quality crystalline material.
Foundational Principles of Crystallization
Successful crystallization is a careful balance of thermodynamics and kinetics. The process hinges on creating a supersaturated solution from which the solute molecules can self-assemble into a well-ordered crystal lattice. This is typically achieved by manipulating the solubility of the compound through changes in temperature or solvent composition.
A typical crystallization process follows these key stages:
-
Dissolution : The crude solid is dissolved in a suitable solvent or solvent system, usually at an elevated temperature, to create a saturated or near-saturated solution.
-
Supersaturation : The conditions are then altered to create a supersaturated state, a non-equilibrium condition where the concentration of the solute exceeds its solubility limit. This is the driving force for crystallization.
-
Nucleation : The formation of initial, sub-microscopic crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth : The subsequent growth of these nuclei into larger, well-defined crystals.
The rate at which supersaturation is achieved significantly impacts the quality of the resulting crystals. Slow, controlled changes in conditions generally favor the growth of larger, more perfect crystals, while rapid changes can lead to the formation of small crystals, amorphous powders, or oils.
Strategic Considerations for Crystallizing this compound
The molecular structure of this compound, featuring a polar sulfonamide group, a nitro group, and a primary amine, dictates its crystallization behavior.
-
Solvent Selection : The ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[3] Given the compound's polarity, polar solvents are a logical starting point. Alcohols (e.g., ethanol, isopropanol) and their aqueous mixtures are often effective for both sulfonamides and nitroaromatic compounds.[3][5]
-
Polymorphism : Sulfonamides are notorious for exhibiting polymorphism, where the same molecule can pack into different crystal lattice arrangements.[2] These polymorphs can have different physical properties, including solubility and melting point. Therefore, consistent and tightly controlled crystallization conditions are essential to ensure the isolation of a single, desired polymorphic form. Seeding with a crystal of the desired form can be a powerful technique to control polymorphism.[2]
-
"Oiling Out" : This phenomenon, where the compound separates from the solution as a liquid rather than a solid, is a common issue when the melting point of the solid is lower than the temperature of the crystallization solution or when impurity levels are high.[3][5] Strategies to mitigate this include using a larger volume of solvent, cooling the solution more slowly, or selecting a solvent with a lower boiling point.[3][5]
-
pH Sensitivity : The presence of a primary amine group means the compound's solubility can be pH-dependent. While not the primary focus of these protocols, it is a factor to consider, especially if dealing with acidic or basic impurities.
Crystallization Methodologies and Protocols
The following protocols provide step-by-step guidance for crystallizing this compound. A preliminary solvent screen is highly recommended to identify suitable solvent systems.
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward crystallization method, ideal when a single solvent with a suitable temperature-dependent solubility profile is identified.
Experimental Workflow for Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Protocol:
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution.[2]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this cooling period to encourage the growth of larger crystals.[2]
-
Maximizing Yield : Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[5]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Experimental Workflow for Solvent/Anti-Solvent Crystallization
Caption: Workflow for solvent/anti-solvent crystallization.
Step-by-Step Protocol:
-
Dissolution : Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Induce Supersaturation : Slowly add the "anti-solvent" (e.g., water) dropwise with constant swirling.[2]
-
Initiate Crystallization : Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of saturation has been exceeded. If crystallization does not begin, scratch the inside of the flask with a glass rod or add a seed crystal.[2][5]
-
Crystal Growth : Once turbidity appears, set the flask aside undisturbed to allow for slow crystal growth.
-
Isolation and Drying : Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion
This technique is excellent for growing high-quality single crystals for X-ray diffraction and is suitable when only a small amount of material is available.[6]
Step-by-Step Protocol:
-
Preparation : Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.
-
Setup : Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a small amount of a volatile anti-solvent.[6]
-
Diffusion : Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting slow crystal growth.
-
Incubation : Allow the setup to stand undisturbed for several days to weeks.
-
Isolation : Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Troubleshooting Common Crystallization Issues
The following table outlines common problems encountered during the crystallization of sulfonamides and nitroaromatic compounds and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - High concentration of impurities.- Melting point of the compound is lower than the boiling point of the solvent.- Solution is too concentrated. | - Re-heat the solution to dissolve the oil, add more solvent, and cool more slowly.[3][5]- Switch to a lower-boiling point solvent.[3]- Consider pre-purification by another method (e.g., column chromatography).[5] |
| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent used).- Solution is supersaturated but nucleation has not initiated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][5]- Reduce the volume of the solvent by gentle heating or under a stream of nitrogen.- Cool the solution to a lower temperature (e.g., in a freezer).[5] |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the filtrate.- Premature crystallization during hot filtration. | - Ensure the minimum amount of solvent is used for dissolution.[2]- Ensure the solution is thoroughly cooled before filtration.[2]- For hot filtrations, ensure the funnel and receiving flask are pre-warmed.[5] |
| Amorphous Powder Forms | - The rate of precipitation is too fast. | - Slow down the cooling rate.- Use a solvent system that provides lower solubility.- In the anti-solvent method, add the anti-solvent more slowly. |
| Multiple Crystal Forms (Polymorphism) | - Inconsistent crystallization conditions (e.g., cooling rate, solvent, agitation). | - Standardize all crystallization parameters strictly.[2]- Use seeding with a crystal of the desired polymorph to direct the crystallization outcome.[2] |
Characterization of the Crystalline Product
Once crystals are obtained, it is essential to characterize them to confirm their identity, purity, and crystalline form.
-
Melting Point Analysis : A sharp melting point range is a good indicator of purity.
-
Differential Scanning Calorimetry (DSC) : This technique can be used to determine the melting point and enthalpy of fusion, and to identify different polymorphic forms, which will exhibit distinct thermal events.[7]
-
Thermo-Gravimetric Analysis (TGA) : TGA can be used to assess the thermal stability of the compound and to determine if any solvent molecules are incorporated into the crystal lattice (solvates).
-
Microscopy : Visual inspection under a microscope can provide information about the crystal habit (shape) and size distribution.
-
X-ray Powder Diffraction (XRPD) : This is a powerful technique for identifying the specific crystalline form and is essential for studies of polymorphism.
Safety Precautions
This compound and its structural isomers are classified with several hazard statements, including being harmful if swallowed and causing skin and eye irritation.[8][9] While compounds with a single nitro group are generally less hazardous than polynitrated compounds, appropriate safety measures are still necessary.[3]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
When heating solutions, use a heating mantle or a water/oil bath. Avoid direct heating with a hot plate, which can create localized hot spots.
-
Consult the Safety Data Sheet (SDS) for the compound before starting any work.
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
- Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. (2024). Journal of Pharmaceutical Sciences.
- solvent selection for effective recrystallization of nitroaromatic compounds - Benchchem. (n.d.).
- Sulfonamide - Wikipedia. (n.d.).
- In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. (2021). ACS Publications.
- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
- Method of crystallizing nitro products. (n.d.). Google Patents.
- N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride - PubChem. (n.d.). NIH.
- N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | AMERICAN ELEMENTS ®. (n.d.).
- 3-Nitrobenzene Sulfonamide | CymitQuimica. (n.d.).
- Guide for crystallization. (n.d.).
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- 7. Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
Status: Operational Ticket ID: SOL-NO2-SULF-001 Assigned Specialist: Senior Application Scientist[1][2][3][4][5]
The Physicochemical Paradox: Understanding Your Molecule
Before attempting to force this molecule into solution, you must understand the forces working against you.[5] N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide presents a classic "push-pull" solubility challenge.[1][2][3][4][5]
The Molecular Architecture
This molecule is an amphiphile with a distinct hydrophobic core and a pH-sensitive tail.[1][2][3][4][5]
-
The Hydrophobic Anchor (The Problem): The 3-nitrobenzene core is highly lipophilic.[2][4][5] The nitro group (
) is electron-withdrawing, creating a rigid, planar aromatic system that stacks efficiently in the solid state (high lattice energy), resisting dissolution.[1][3][5] -
The Solubility Handle (The Solution): The aminoethyl tail contains a primary amine (
).[2][4][5] This is your primary lever for solubility.[1][2][4][5] -
The Decoy: The sulfonamide linkage (
) in this specific -alkyl configuration is not significantly acidic (pKa > 12).[1][2][3][4][5] Unlike "sulfa drugs" (which are -aryl and acidic), this linkage remains neutral at physiological pH.[1][2][3][5]
The Ionization Trap
Most researchers assume solubility issues arise from the sulfonamide.[4][5] Incorrect. The issue is almost always the protonation state of the terminal amine.[4][5]
-
pH < 9.0: The terminal amine is protonated (
).[2][3][4][5] The molecule is a Cation .[4][5] Solubility is high. -
pH > 9.0: The amine deprotonates to the free base (
).[2][3][4][5] The molecule becomes Neutral .[4][5] Solubility drops precipitously ("Brick Dust" effect).[2][5]
Troubleshooting Guide: Why Did It Crash?
Use this diagnostic matrix to identify the root cause of precipitation in your experiment.
| Symptom | Probable Cause | The Fix |
| Precipitation upon adding DMSO stock to PBS (pH 7.4). | "The Shock Effect" Rapid change in dielectric constant causes local supersaturation before mixing is complete.[1][2][3][4][5] | Protocol B: Use the "Subsurface Injection" technique and vortex immediately.[4][5] |
| Precipitation after sitting in buffer for >1 hour. | Thermodynamic Instability The concentration exceeds the equilibrium solubility of the lipophilic core, even if charged.[3][5] | Protocol C: Add a complexing agent (Cyclodextrin) to shield the nitrobenzene ring.[5] |
| Precipitation in high-salt buffer (e.g., Krebs, 2x PBS). | Common Ion Effect / Salting Out High | Switch to a lower ionic strength buffer (0.5x PBS) or use a cosolvent (5% DMSO).[2][5] |
| Cloudiness in Carbonate Buffer (pH 10). | Deprotonation You exceeded the pKa of the amine. The molecule is now neutral.[4][5] | Critical: Lower pH to < 8.0. This molecule is insoluble in basic buffers.[1][2][4][5] |
Validated Protocols
Protocol A: Preparation of High-Concentration Stock (The Foundation)
Do not attempt to dissolve the solid directly in water.[1][2][3]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[2][4][5]
-
Concentration: Prepare a 50 mM stock solution.
-
Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C.
Protocol B: The "Subsurface Injection" Dilution Method
Prevents local precipitation during the transition from organic to aqueous phase.[3]
-
Calculate the volume of DMSO stock needed for your final concentration (keep DMSO < 1% v/v for cell assays, < 5% for biochemical assays).[4][5]
-
Place your aqueous buffer (pH 6.5 - 7.[1][2][3][5]4) in a vortexing tube.
-
While vortexing the buffer , inject the DMSO stock tip below the surface of the liquid.[4][5]
Protocol C: Advanced Formulation with Cyclodextrins
Use this if you need concentrations > 100 µM in aqueous media.[1][2][3]
Cyclodextrins (specifically HP-
-
Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or buffer.[1][2][3][4][5] -
Add Compound: Add your solid compound (or DMSO stock) to this vehicle.
-
Equilibrate: Shake/vortex for 30 minutes at room temperature.
-
Filter: If using solid, filter through a 0.22 µm PVDF filter to remove uncomplexed particles.[3][4][5]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Sulfonamides generally have lower solubility in ethanol (approx. 0.3 - 2 mg/mL) compared to DMSO (> 50 mg/mL) [3].[1][2][3][5] Ethanol also evaporates faster, potentially changing the concentration of your stock during repeated handling.[3][5]
Q: My compound is the Hydrochloride salt. Do I still need DMSO? A: The HCl salt is significantly more water-soluble than the free base.[1][2][3][4][5] You might be able to dissolve it directly in water up to ~1-5 mM.[1][2][3][5] However, for consistent dosing and long-term stability, we still recommend a DMSO stock to prevent hydrolysis or slow precipitation.[1][3][5]
Q: I need to run an assay at pH 10. What do I do? A: This is high-risk. At pH 10, the amine is neutral.[5] You must use a cosolvent.[2][4][5] We recommend 10% DMSO or PEG400 to maintain solubility of the neutral species.[5] Alternatively, validate if your assay can tolerate a lower pH (e.g., pH 8.5).[3][5]
References
-
Cayman Chemical. (2022).[2][4][5][6] Product Information: Sulfadiazine (Solubility in DMSO and Aqueous Buffers). Link
-
Zoppi, A., et al. (2010).[4][5][7] Complexation of sulfonamides with
-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences. Link -
Hanaee, J., et al. (2005).[4][5][8] Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Link
-
PubChem. (2025).[2][4][5][9] Compound Summary: N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride.[1][2][3][4][5][10] National Library of Medicine.[4][5] Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 121-52-8: 3-Nitrobenzene Sulfonamide | CymitQuimica [cymitquimica.com]
- 4. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride (C8H11N3O4S) [pubchemlite.lcsb.uni.lu]
Troubleshooting low yields in N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide synthesis
Ticket ID: #NITRO-SULF-001 Status: Open Subject: Troubleshooting Low Yields & Impurity Profiles Support Tier: Senior Application Scientist[1]
Executive Summary
You are likely experiencing low yields due to one of three competing factors: Competitive Bis-Sulfonylation (formation of the dimer), Hydrolytic Degradation of the sulfonyl chloride, or Isoelectric Loss during work-up.
The synthesis of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide requires navigating a "selectivity window."[1] You are reacting a highly electrophilic species (3-nitrobenzenesulfonyl chloride) with a symmetric diamine (ethylenediamine).[1] Without strict kinetic control, the statistical probability favors the formation of the bis-sulfonamide (dimer) or the hydrolysis of your starting material. Furthermore, the amphoteric nature of the product often leads to accidental disposal during aqueous extraction.
Module 1: Reaction Stoichiometry & Kinetics
The Problem: "I am getting a large amount of insoluble white precipitate that isn't my product."
The Root Cause: This is likely the bis-sulfonamide (dimer). If the local concentration of sulfonyl chloride is too high relative to the diamine, the mono-product reacts again with a second equivalent of sulfonyl chloride.
The Solution: You must operate under High Dilution Principles with a massive excess of nucleophile.
| Parameter | Standard Protocol | Optimized Protocol | Reason |
| Molar Ratio | 1:1 or 1:2 | 1:5 to 1:10 (Sulfonyl Chloride : Diamine) | Statistical probability forces mono-substitution.[1] The excess diamine acts as both reactant and HCl scavenger. |
| Addition Rate | Bolus / Fast | Dropwise over 1-2 hours | Keeps the concentration of electrophile limiting at all times. |
| Temperature | Room Temp | 0°C to 10°C | Lowers the reaction rate, increasing the selectivity difference between the primary amine and the sulfonamide nitrogen. |
| Solvent | DMF/DMSO | DCM or CHCl₃ (Anhydrous) | Non-polar solvents often precipitate the mono-product salt, preventing further reaction.[1] |
Key Protocol Adjustment: Dissolve the ethylenediamine (5-10 equiv) in DCM. Dissolve the 3-nitrobenzenesulfonyl chloride (1 equiv) in a separate volume of DCM. Add the chloride solution TO the amine solution slowly. Never reverse this order.
Module 2: Reagent Quality Control
The Problem: "My reaction solution turned yellow/brown immediately, but no product formed."
The Root Cause: Hydrolysis . 3-nitrobenzenesulfonyl chloride is extremely moisture-sensitive.[1] The electron-withdrawing nitro group makes the sulfur center highly electrophilic and prone to attack by atmospheric water, forming 3-nitrobenzenesulfonic acid (which is unreactive toward amines under these conditions).[1]
Validation Step (Self-Check): Before starting, take a melting point of your sulfonyl chloride.[1]
-
Literature MP: ~60-62°C.[1]
-
Your Sample: If it melts <55°C or looks "wet/oily," it is hydrolyzed.
-
Fix: Recrystallize from dry hexane/benzene or buy a fresh bottle.
Module 3: Work-up & Purification (The "Hidden" Loss)
The Problem: "The reaction looked good by TLC, but I recovered nothing after extraction."
The Root Cause: Isoelectric Loss.
Your product is an ampholyte . It contains a basic primary amine (
-
pH < 4: Product is cationic (ammonium salt)
Stays in Water. -
pH > 12: Product is anionic (sulfonamide anion)
Stays in Water. -
pH 4-10: Product is zwitterionic or neutral
Extractable, but water solubility is still high due to polarity.[1]
The Solution: The "Salting-Out" pH Window You must target the pH where the molecule is least ionic (Isoelectric point, roughly pH 8-9).
Visualization: Work-up Decision Tree
Caption: Logic flow for maximizing recovery of amphoteric sulfonamides during aqueous work-up.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use triethylamine (TEA) as a base instead of excess ethylenediamine? A: It is not recommended. While TEA traps HCl, it does not prevent bis-sulfonylation.[1] The "excess diamine" strategy serves two purposes: acting as the base and statistically flooding the reaction to prevent the dimer formation. If you use TEA with 1 equivalent of diamine, you will almost certainly get the dimer.
Q2: How do I remove the excess ethylenediamine after the reaction? A: Ethylenediamine has a boiling point of 116°C.
-
Rotary Evaporation: Use a high-vacuum pump (not a water aspirator) and a bath temp of 50-60°C.[1]
-
Aqueous Wash: If you cannot distill it, the aqueous work-up at pH 8-9 (described above) helps.[1] Ethylenediamine is highly water-soluble at all pH levels and will largely stay in the aqueous phase, while your product extracts into DCM.[1]
Q3: My product is an oil, but it should be a solid. How do I crystallize it? A: This is common if trace diamine or solvent remains.[1]
-
Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask sides with a glass rod.
-
HCl Salt Formation: Dissolve the oil in ethanol and add 1.25M HCl in ethanol. The hydrochloride salt of your product is often more crystalline and easier to purify than the free base.
References & Verification
-
Selectivity in Diamine Functionalization:
-
Sulfonyl Chloride Reactivity & Hydrolysis:
-
Amphoteric Extraction Strategies:
-
Graphviz Visualization:
-
Generated using standard DOT language for chemical process logic.[1]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-nitrobenzenesulfonyl chloride and ethylenediamine before handling, as both are corrosive and toxic.[1]
Sources
Stability of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide under acidic conditions
This guide serves as a comprehensive technical resource for researchers working with N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide . It is designed to address stability concerns, specifically under acidic conditions, and provides actionable troubleshooting protocols.
Part 1: Executive Summary & Core Stability Profile
Status: High Stability Verdict: this compound is chemically stable under standard acidic laboratory conditions (e.g., 1M HCl, 10% TFA, acidic HPLC mobile phases).
While sulfonamides can undergo hydrolysis under extreme forcing conditions (e.g., refluxing concentrated HCl > 6M for 24+ hours), the presence of the electron-withdrawing 3-nitro group and the protonation of the terminal amine significantly retard degradation pathways in typical acidic environments.
Key Chemical Behaviors in Acid:
-
Protonation (Reversible): The terminal primary amine (
) will protonate to form an ammonium salt ( ) at pH < 9. This increases water solubility and prevents nucleophilic side-reactions. -
Hydrolysis Resistance: The 3-nitro substituent decreases the basicity of the sulfonamide nitrogen, making the initial protonation step required for acid hydrolysis unfavorable.
-
Inertness to Cyclization: Acidic conditions protonate the terminal amine, rendering it non-nucleophilic and preventing intramolecular attack on the sulfonamide sulfur (which would otherwise form a cyclic sulfamide).
Part 2: Scientific Deep Dive & Mechanisms
The "Hammett Effect" on Sulfonamide Stability
The stability of this molecule is governed by the electronic influence of the nitro group at the meta (3-) position.
-
Mechanism: Acid-catalyzed hydrolysis of sulfonamides typically proceeds via protonation of the sulfonamide nitrogen or oxygen, followed by nucleophilic attack by water.
-
3-Nitro Influence: The nitro group is strongly electron-withdrawing (
). This pulls electron density away from the sulfur and the sulfonamide nitrogen. -
Result: The sulfonamide nitrogen becomes less basic and harder to protonate. Consequently, the activation energy for hydrolysis increases, making the 3-nitro derivative significantly more stable to acid than unsubstituted benzenesulfonamides.
Protection Against Intramolecular Cyclization
In neutral or basic conditions, the free terminal amine (
-
Acidic Shielding: In acid (pH < 7), the terminal amine exists almost exclusively as the ammonium cation (
). -
Outcome: The ammonium group has no lone pair to act as a nucleophile. Therefore, acidic conditions effectively "lock" the molecule in its linear form, preventing cyclization.
Comparison with "Nosyl" (2-Nitro) Groups
Researchers often confuse this molecule with Nosyl (2-nitrobenzenesulfonyl) protected amines.
-
2-Nitro (Nosyl): Designed to be cleaved by thiols/base via a Meisenheimer complex (facilitated by ortho positioning).
-
3-Nitro: The meta position does not stabilize the Meisenheimer intermediate as effectively. Therefore, the 3-nitro derivative is not only stable in acid but also more resistant to the specific deprotection conditions used for Nosyl groups, making it a robust linker.
Part 3: Troubleshooting Guide & FAQs
Scenario 1: "I see a precipitate forming when I add acid."
Diagnosis: Salt Formation. Explanation: You are likely observing the formation of the hydrochloride salt (or trifluoroacetate salt) of the terminal amine. This is not degradation. Action:
-
Check solubility: The salt should be soluble in water or MeOH but may precipitate from non-polar solvents (DCM, Et2O) or high-concentration aqueous solutions.
-
Verification: Redissolve a sample in water; if it dissolves clearly, it is the salt.
Scenario 2: "My HPLC retention time shifted after acid treatment."
Diagnosis: pH-Dependent Ionization.
Explanation: The shift is due to the protonation state of the terminal amine (
-
Ensure your HPLC mobile phase pH is buffered.
-
If comparing "before acid" (neutral) and "after acid" (acidic) samples, the shift is expected behavior, not degradation.
Scenario 3: "Can I use TFA to deprotect a Boc group on this molecule?"
Diagnosis: Compatibility Question. Answer: Yes. Explanation: The sulfonamide bond is stable to neat Trifluoroacetic Acid (TFA). Standard Boc deprotection (TFA/DCM 1:1, 1-2 hours) will remove the Boc group without affecting the 3-nitrobenzenesulfonamide linkage.
Part 4: Experimental Protocols
Protocol A: Rapid Acid Stability Validation (HPLC)
Use this protocol to validate stability before scaling up.
Materials:
-
Compound: 1 mg
-
Solvent: 1 mL Acetonitrile (ACN) / Water (1:1)
-
Acid: 1M HCl or TFA
Steps:
-
Preparation: Dissolve 1 mg of this compound in 1 mL of ACN/Water.
-
Baseline: Inject 10 µL into HPLC (Method: C18, 5-95% ACN gradient). Record retention time (
) and purity. -
Stress Test: Add 100 µL of 1M HCl (or neat TFA) to the vial.
-
Incubation: Let stand at Room Temperature for 4 hours. (Optional: Heat to 50°C for 1 hour for rigorous testing).
-
Analysis: Inject the stressed sample.
-
Criteria:
-
Pass: Purity > 98% relative to baseline (accounting for solvent peaks).
-
Note:
may shift slightly due to pH if the mobile phase buffering capacity is exceeded, but the peak area should remain constant.
-
Protocol B: Recovery from Acidic Solution
How to isolate the free base after acid exposure.
-
Cool: Cool the acidic solution to 0°C.
-
Neutralize: Slowly add saturated
or 1M NaOH until pH reaches ~9-10.-
Warning: Do not exceed pH 12 to avoid potential base-mediated side reactions over long periods.
-
-
Extract: Extract immediately with Ethyl Acetate or DCM (3x).
-
Dry: Dry organic layer over
and concentrate.
Part 5: Visual Logic (Graphviz)
Stability & Reaction Pathways
The following diagram illustrates the stability logic and potential (but inhibited) pathways.
Caption: Pathway analysis showing how acidic conditions favor the stable protonated state and inhibit degradation pathways.
Electronic Stabilization Mechanism
Caption: Mechanistic flow demonstrating how the 3-nitro substituent enhances acid stability via electronic withdrawal.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Sulfonamides as Amine Protecting Groups).
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. (Establishes the stability of nitrobenzenesulfonamides in acid vs. base).
-
Search Result 1.1 : Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (Discusses that acid hydrolysis is generally slow and requires specific catalysis or harsh conditions).
-
Search Result 1.13 : 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem Application Notes. (Confirms stability of Nosyl groups in acidic media like TFA).
-
Search Result 1.14 : Synthesis and stability of strongly acidic benzamide derivatives. (Discusses the high stability of electron-deficient sulfonamide derivatives).
Technical Support Center: A Guide to the Storage and Handling of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
Welcome to the technical support center for N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, science-backed guidance and troubleshooting advice to prevent the degradation of this reagent during storage and handling.
Section 1: Understanding the Molecule's Stability Profile
Q: What are the key functional groups in this compound, and how do they influence its stability?
A: The stability of this compound is dictated by the interplay of three primary functional groups attached to its benzene ring: the nitro group (-NO₂), the sulfonamide linkage (-SO₂NH-), and the aminoethyl side chain (-CH₂CH₂NH₂). Each presents a unique susceptibility to degradation.
-
Aromatic Nitro Group (-NO₂): This electron-withdrawing group makes the aromatic ring electron-deficient. While generally stable, the nitro group itself is susceptible to chemical and enzymatic reduction, which can convert it into nitroso, hydroxylamino, or amino groups. This is a primary degradation concern. Aromatic nitro compounds can also be sensitive to light and high temperatures.
-
Sulfonamide Linkage (-SO₂NH-): The sulfonamide bond is robust but can be susceptible to hydrolysis under harsh acidic or alkaline conditions, although it is generally more resistant than ester or amide bonds.[1]
-
Primary Aliphatic Amine (-NH₂): The primary amine on the ethyl side chain is a nucleophilic and basic center. It can react with acids and is highly susceptible to oxidation. Its presence also means the compound can form salts, and it may be incompatible with bases that could deprotonate the sulfonamide nitrogen.
Caption: Key functional groups influencing the stability of the molecule.
Section 2: Potential Degradation Pathways
Q: What are the most likely chemical reactions that cause this compound to degrade during storage?
A: Degradation typically proceeds via one of three main pathways, often triggered by improper storage conditions such as exposure to air, light, moisture, or incompatible chemical traces.
-
Pathway 1: Nitro Group Reduction: This is a common degradation route for nitroaromatic compounds.[2][3] Trace reducing agents, metallic impurities, or even microbial contamination can reduce the nitro group to form species like nitrosobenzene, hydroxylaminobenzene, and ultimately, aminobenzene derivatives. This transformation significantly alters the electronic properties and reactivity of the molecule.
-
Pathway 2: Sulfonamide Bond Hydrolysis: Although sulfonamides are relatively stable, prolonged exposure to moisture, especially at non-neutral pH, can lead to the cleavage of the sulfur-nitrogen bond.[1] This would result in the formation of 3-nitrobenzenesulfonic acid and ethylenediamine.
-
Pathway 3: Oxidative Degradation: The primary amine of the aminoethyl side chain is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and trace metal catalysts, leading to a complex mixture of degradation products and potential discoloration of the material.
Caption: Primary degradation pathways for the target compound.
Section 3: Recommended Storage Protocols
Q: How should I store this compound to ensure its long-term stability?
A: To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. Adherence to these protocols will maximize the shelf-life and purity of the compound.
Core Protocol:
-
Container: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer it to a brown glass bottle with a PTFE-lined cap to prevent light exposure and ensure an inert seal.[4]
-
Atmosphere: For long-term storage (>6 months), it is highly recommended to store the compound under an inert atmosphere. After each use, flush the container headspace with dry nitrogen or argon before sealing. This displaces both oxygen and moisture, preventing oxidative degradation and hydrolysis.
-
Temperature: Store in a cool, dry, and well-ventilated area.[4][5] Refrigeration (2-8 °C) is ideal. Avoid storing at room temperature for extended periods and absolutely avoid locations with heat sources.[6]
-
Light: Protect from all sources of light, especially UV light. Store the container in a dark cabinet or box.[4] The aromatic nitro functionality can be susceptible to photodegradation.[7]
-
Aliquotting: If you plan to use the compound frequently, consider aliquotting the bulk supply into smaller, single-use vials upon receipt. This minimizes the number of times the primary container is opened, reducing cumulative exposure to air and moisture.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the amine and aromatic ring. |
| Light | In the Dark (Amber Vial) | Prevents light-induced degradation of the nitro group.[4] |
| Container | Tightly Sealed, PTFE-lined Cap | Prevents ingress of moisture and atmospheric oxygen. |
| Location | Away from incompatible materials | Avoids accidental contact with acids, bases, oxidizers, and reducers.[8] |
Section 4: Troubleshooting Common Storage Issues
Q: I've noticed the color of my compound has changed from a pale yellow to a darker brown. What does this mean?
A: A visible color change, particularly darkening, is a strong indicator of chemical degradation. This is most commonly associated with the reduction of the nitro group, which can form highly colored intermediates and byproducts. It may also result from oxidation of the amine side chain. The compound should be re-analyzed for purity (See Section 5) before use. If significant impurity peaks are detected, the material should be discarded.
Q: My HPLC and NMR results are inconsistent and show unexpected peaks. Could this be due to degradation?
A: Yes, this is a classic sign of a compromised reagent. Degradation products will have different chemical structures and polarities, leading to new peaks in your analytical data.
-
In HPLC (Reversed-Phase): Degradation products from nitro reduction (more polar) or sulfonamide hydrolysis (more polar) will typically appear as new peaks with shorter retention times than the parent compound.
-
In NMR: You may observe the disappearance of the nitro-aromatic protons and the appearance of new signals corresponding to an amino-substituted aromatic ring. You might also see broadening of signals, indicating a complex mixture.
Section 5: Experimental Workflow: Assessing Compound Purity and Degradation
Q: How can I quantitatively check if my stored compound has degraded?
A: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the parent compound and any potential impurities.
Step-by-Step HPLC Protocol for Purity Assessment:
-
Standard Preparation: Carefully prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Use a fresh, unopened vial of the compound if available, or assume the initial purity noted on the Certificate of Analysis.
-
Sample Preparation: Prepare a solution of your stored compound at the exact same concentration as the standard.
-
HPLC Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: Start at 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the nitro-aromatic system absorbs strongly (e.g., 254 nm or 330 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard to determine the retention time of the pure compound.
-
Run your stored sample.
-
Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A pure sample should show a single major peak.
-
Caption: Workflow for assessing compound purity via HPLC.
Section 6: Frequently Asked Questions (FAQs)
-
FAQ 1: What materials and chemicals should I absolutely avoid when handling or storing this compound? Avoid strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[5][8] Contact with these can cause rapid and potentially hazardous decomposition. Also, avoid storing near reactive metals.
-
FAQ 2: Is it really necessary to store the compound under an inert atmosphere? For short-term use (a few weeks), storing it tightly sealed in a refrigerator may be sufficient. However, for maintaining long-term purity and ensuring reproducibility between experiments conducted months apart, an inert atmosphere is a critical and highly recommended best practice.
-
FAQ 3: How should I handle the compound during routine weighing and preparation of solutions to minimize degradation? Work quickly and efficiently. Do not leave the container open on the bench for extended periods. Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. Use clean spatulas and glassware to avoid cross-contamination.
-
FAQ 4: Are there any specific safety concerns with this compound? Like many aromatic nitro compounds, it should be handled with care. It is classified as harmful if swallowed and can cause skin and eye irritation.[9][10] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. While this specific molecule is not noted as explosive, polynitrated aromatics as a class can be shock-sensitive, so they should always be handled gently.[4]
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Labogens. (2015, April 9). NITROBENZENE FOR SYNTHESIS MSDS.
- University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals. Environmental Health & Safety.
- Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol Safety Data Sheet.
- University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
- Safety data sheet. (2023, October 31).
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- Wang, C., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
- National Institutes of Health. (n.d.). Nitrobenzene. PubChem.
- National Institutes of Health. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem.
- American Elements. (n.d.). N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride.
- ResearchGate. (n.d.). Degradation pathways of nitrobenzene.
- MDPI. (2025, May 25). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation.
- PubChemLite. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride.
- Shin, H. J., & Lee, J. H. (n.d.). Characteristics of Nitrobenzene Degradation by Mycobacterium chelonae Strain NB01.
- BLDpharm. (n.d.). N-(2-aminoethyl)-n-methyl-2-nitrobenzene-1-sulfonamide.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide.
- Santa Cruz Biotechnology. (n.d.). N-(2-Aminoethyl)-2-nitrobenzenesulfonamide.
- ATSDR. (n.d.). Toxicological Profile for Nitrobenzene.
- Ataman Kimya. (n.d.). SODIUM 3-NITROBENZENE-1-SULFONATE.
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmb.or.kr [jmb.or.kr]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. benchchem.com [benchchem.com]
- 6. labogens.com [labogens.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
- 9. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
Technical Support Center: Resolving Aggregation in Aminoethyl Sulfonamide Derivatives
Core Technical Insight: Why This Class Aggregates
Aminoethyl sulfonamide derivatives present a unique challenge in aqueous solution due to their amphiphilic topology .
At physiological pH (7.4), the aminoethyl group is typically protonated (
These colloids are not inert precipitates; they are "protein sponges" that sequester enzymes, leading to promiscuous inhibition —the most common cause of false positives in early drug discovery.
Diagnostic Hub: Is My Compound Aggregating?
Use this decision matrix to determine if your compound is acting as a specific inhibitor or a colloidal aggregator.
Quick Diagnostic Flowchart
Figure 1: Decision tree for diagnosing colloidal aggregation in small molecules. Sensitivity to non-ionic detergents is the primary biochemical indicator of aggregation.
Troubleshooting Guides & FAQs
Issue 1: "My IC50 curves are steep or bell-shaped."
The Problem: You observe Hill slopes significantly greater than 1.0 (e.g., 2.0–4.0) or a loss of activity at very high concentrations (bell-shaped curve).[2]
Root Cause: This is a hallmark of phase separation. As concentration increases, the monomeric species saturates and forms colloids. The steep curve represents the "phase transition" at the Critical Aggregation Concentration (CAC).
Solution:
-
The Detergent Challenge: Repeat the assay with 0.01% to 0.1% Triton X-100 (freshly prepared).
-
BSA Saturation: Increase the concentration of BSA (Bovine Serum Albumin) in the buffer to 0.1 mg/mL. Albumin can "soak up" colloids or prevent them from sequestering the target enzyme.[5]
Issue 2: "DLS shows high scattering intensity but low particle count."
The Problem: Dynamic Light Scattering (DLS) data is noisy, showing a few large particles (microns) or inconsistent radii.
Root Cause:
Dust or large precipitates are masking the signal of the colloidal species. Scattering intensity scales with radius to the sixth power (
Solution:
-
Filter Stocks: Pass your buffer and compound stock through a 0.22 µm filter before measurement.
-
Plate Centrifugation: If using a plate-based DLS (e.g., Wyatt DynaPro), centrifuge the plate at 1000 x g for 1 minute to settle large dust particles before reading.
-
Solvent Match: Ensure the blank buffer contains the exact same % DMSO as the sample. A 1% mismatch in DMSO can alter viscosity and refractive index, skewing results.
Issue 3: "Compound precipitates upon dilution from DMSO to Buffer."
The Problem: The aminoethyl sulfonamide is soluble in 100% DMSO but crashes out when diluted to assay concentrations (e.g., 10 µM in aqueous buffer).
Root Cause: The "Kinetic Solubility" trap. Rapid addition of water to DMSO creates a supersaturated state that crashes out. Furthermore, if the buffer pH is near the compound's isoelectric point (pI), zwitterionic aggregation occurs.
Solution:
-
Step-wise Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 10 mM DMSO
1 mM in 50:50 DMSO:Water Final Buffer). -
pH Optimization:
-
Calculate the pKa of the aminoethyl group (typically ~9.5) and the sulfonamide (typically ~10.0, unless electron-withdrawing groups are present).
-
Recommendation: Ensure assay pH is at least 1 unit away from the pI. For aminoethyl derivatives, a slightly lower pH (e.g., 6.5–7.0) keeps the amine fully protonated and soluble, provided the sulfonamide remains neutral.
-
Data Presentation: Aggregator vs. Specific Inhibitor
| Feature | Colloidal Aggregator | Specific Inhibitor |
| Detergent Sensitivity | High (IC50 shifts >3x with 0.01% Triton) | None (IC50 remains stable) |
| Enzyme Specificity | Promiscuous (Inhibits unrelated enzymes, e.g., AmpC, MDH) | Specific (Only affects target) |
| Hill Slope | Steep (> 1.5) | Standard (~ 1.0) |
| DLS Radius | 50 – 500 nm | < 1 nm (Monomeric) |
| Effect of Enzyme Conc. | IC50 shifts linearly with enzyme concentration | IC50 is independent of enzyme concentration |
Validated Protocols
Protocol A: The "Detergent-Based Control" Assay
Use this to validate any "hit" from a screen involving sulfonamide derivatives.
Materials:
-
Freshly prepared 10% Triton X-100 (low-peroxide grade).
-
Target Enzyme and Substrate.
-
Compound Stock (10 mM in DMSO).
Steps:
-
Prepare Buffer A: Standard assay buffer.
-
Prepare Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 .
-
Prepare Compound Series: Dilute compound in both Buffer A and Buffer B to generate identical concentration curves (e.g., 100 µM to 1 nM).
-
Incubate: Add enzyme to both sets and incubate for 15 minutes at RT.
-
Reaction: Add substrate and measure kinetics.
-
Analysis: Calculate IC50 for both conditions.
-
Pass Criteria:
(within 2-fold). -
Fail Criteria: Activity is lost in Buffer B.
-
Protocol B: DLS Measurement for Aminoethyl Sulfonamides
Optimized for detecting small-molecule colloids.
-
Sample Prep: Dilute compound to 50 µM in filtered buffer (PBS or HEPES, pH 7.4). Final DMSO should be
. -
Blank: Prepare a "Buffer + DMSO" blank with no compound.
-
Acquisition:
-
Instrument: Wyatt DynaPro or Malvern Zetasizer.
-
Temperature: 25°C.
-
Acquisition Time: 10 seconds x 10 acquisitions.
-
-
Interpretation:
-
Look for a correlation function decay.
-
Monomer: No scattering or very fast decay (< 10 µs).
-
Aggregates: Slow decay, calculated Radius (
) between 50–500 nm. Polydispersity (%Pd) < 30% indicates a stable colloid; > 50% indicates random precipitation.
-
References
-
Feng, B. Y., et al. (2005).[5] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]
-
McGovern, S. L., et al. (2002). A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]
-
Shoichet, B. K. (2006).[2][5] Screening in a spirit-haunted world. Drug Discovery Today, 11(23-24), 1074–1081. [Link]
-
Owen, S. C., et al. (2012).[4] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[4] ACS Chemical Biology, 7(8), 1429–1435. [Link]
-
Irwin, J. J., et al. (2015).[4] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(18), 7076–7087. [Link]
Sources
Validation & Comparative
HPLC method development for N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide analysis
Executive Summary & Molecule Profile
N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide presents a classic "zwitterionic-like" challenge in chromatography. It contains three distinct functional moieties that pull the method development strategy in opposing directions:
-
Nitro-Aromatic Core: Hydrophobic, UV-active (strong chromophore).
-
Sulfonamide Group (
): Weakly acidic (pKa ~10), polar. -
Ethylamine Tail (
): Strongly basic (pKa ~9.5), highly prone to silanol interactions.
This guide compares the two most viable strategies for analyzing this molecule: Acidic Reversed-Phase (Traditional) vs. High-pH Reversed-Phase (Modern Hybrid) . While HILIC is an option, the aromatic core usually provides sufficient retention on C18 if the ionization state is controlled.
The Core Analytical Challenge
The primary failure mode for this analysis is peak tailing . On standard silica-based C18 columns at neutral or low pH, the protonated amine (
Strategic Comparison: Acidic vs. High-pH Method
The following table contrasts the two primary methodologies. Method B (High-pH) is recommended for superior peak shape and loadability, provided a hybrid silica column is used.
| Feature | Method A: Acidic RP-HPLC (Traditional) | Method B: High-pH RP-HPLC (Recommended) |
| Stationary Phase | Standard C18 (e.g., Zorbax Eclipse, Hypersil BDS) | Hybrid Silica C18 (e.g., Waters XBridge, YMC-Triart) |
| Mobile Phase pH | pH 2.0 – 3.0 (Formic Acid or TFA) | pH 9.5 – 10.5 (Ammonium Bicarbonate/Ammonia) |
| Amine State | Protonated / Charged ( | Deprotonated / Neutral ( |
| Retention Mechanism | Hydrophobic (weakened by charge) | Hydrophobic (Strong) |
| Peak Shape ( | Often Tailing (1.5 – 2.5) | Sharp / Symmetrical (0.9 – 1.2) |
| MS Compatibility | Excellent (Formic Acid) | Good (Volatile Buffer) |
| Column Life | High | Requires pH-stable Hybrid particles |
Experimental Protocols
Method A: Acidic Conditions (The "Screening" Approach)
Use this if you are restricted to standard silica columns or require low pH for other impurities.
-
Column: C18 End-capped,
(e.g., Agilent Zorbax Eclipse Plus). -
Mobile Phase A:
Formic Acid in Water.[1] -
Flow Rate:
. -
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 254 nm (Nitro group
transition). -
Critical Note: If tailing persists, add
Triethylamine (TEA) or use Trifluoroacetic acid (TFA) as an ion-pairing modifier (Note: TFA suppresses MS signal).
Method B: High-pH Conditions (The "Robust" Approach)
Use this for final method validation to ensure symmetry and resolution.
-
Column: Hybrid Ethylene-Bridged Silica (BEH) C18,
(e.g., Waters XBridge BEH C18). -
Mobile Phase A:
Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. -
Flow Rate:
. -
Gradient:
-
0.0 min: 10% B[1]
-
10.0 min: 70% B
-
12.0 min: 90% B
-
12.1 min: 10% B (Re-equilibrate for 5 mins)
-
-
Detection: UV @ 254 nm.[1]
-
Mechanism: At pH 10, the amine is neutral. This eliminates cation-exchange interactions with silanols and increases the hydrophobicity of the molecule, resulting in longer retention and sharper peaks.
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting the correct method based on your lab's constraints and the molecule's behavior.
Caption: Decision tree for selecting mobile phase pH based on column availability and amine pKa.
Experimental Workflow & Sample Prep
To ensure reproducibility, the sample preparation must prevent degradation (hydrolysis of sulfonamide) and ensure solubility.
Caption: Standard sample preparation workflow minimizing solubility issues and particulate contamination.
Step-by-Step Sample Preparation:
-
Solvent Selection: Do not dissolve in 100% Acetonitrile if starting the gradient at high aqueous content (e.g., 5% B). This causes "solvent effect" peak distortion.[1] Use 50:50 Water:Acetonitrile .
-
Concentration: Target
to . -
Filtration: Use Nylon or PTFE filters. Avoid PVDF if non-specific binding is observed (rare for this molecule, but possible).
Representative Performance Data (Simulated)
The table below illustrates typical results expected when comparing the two methods described above.
| Parameter | Method A (Acidic/Formic) | Method B (High pH/Hybrid) | Analysis |
| Retention Time ( | 4.2 min | 7.8 min | Method B provides better separation from the solvent front. |
| Tailing Factor ( | 1.8 | 1.1 | Method B suppresses silanol interaction effectively. |
| Theoretical Plates ( | ~4,500 | ~8,200 | Method B yields higher efficiency. |
| Resolution ( | Baseline from impurities | Improved ( | Better selectivity for hydrophobic impurities. |
Troubleshooting Tip: If you observe a "split peak" in Method B, ensure your sample solvent pH matches the mobile phase, or reduce the injection volume. The pH shock can sometimes distort the band.[1]
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Waters Corporation. XBridge BEH C18 Columns Application Notebook. (Reference for High-pH stability of hybrid particles).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on amine analysis).[3][4]
-
PubChem. N-(2-aminoethyl)-2-nitrobenzenesulfonamide hydrochloride.[5][6] (Source for physicochemical properties).
-
SIELC Technologies. Separation of Sulfonamides and Amines. (Reference for Mixed-Mode alternatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 3. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. N-ethyl-2-nitrobenzene-1-sulfonamide | C8H10N2O4S | CID 744706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonamide Linkers for Bioconjugation Efficiency
Executive Summary
The covalent linkage of biomolecules, or bioconjugation, is a cornerstone of modern therapeutic and diagnostic development, from antibody-drug conjugates (ADCs) to advanced imaging agents. The choice of linker is a critical determinant of the final conjugate's stability, efficacy, and safety profile. While traditional linkers like maleimides have been widely adopted, their suboptimal stability in physiological environments has driven the search for more robust alternatives.[1][2][3] This guide provides a comparative analysis of sulfonamide-based linkers, an emerging class of tools that offer superior stability and versatile reactivity for creating next-generation bioconjugates. We will delve into the fundamental chemistry, compare key performance metrics against established methods, and provide actionable experimental protocols for researchers in the field.
Introduction: The Emerging Role of Sulfonamide Linkers in Bioconjugation
The ideal bioconjugation linker must form a stable, covalent bond between a payload and a biomolecule under mild, aqueous conditions, without perturbing the biomolecule's structure or function. For years, the field has relied heavily on the Michael addition reaction between a cysteine thiol and a maleimide.[4] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the thiol-rich environment of plasma, leading to premature payload release and potential off-target effects.[1][2]
Sulfonamide-based linkers present a compelling solution to this stability challenge. The sulfonamide bond (SO₂-NH) is exceptionally resistant to both chemical and enzymatic hydrolysis, offering a significant advantage for applications requiring long in-vivo circulation times.[5] Furthermore, the diverse chemistry available for forming this linkage allows for the selective targeting of different amino acid residues, primarily lysine and cysteine, providing a flexible toolkit for the bioconjugation scientist.
Fundamentals of Sulfonamide-Based Bioconjugation Chemistry
The formation of a sulfonamide linkage in bioconjugation typically involves the reaction of an activated sulfonic acid derivative with a nucleophilic amine residue on a protein, most commonly the ε-amino group of lysine. The most prevalent activated forms are sulfonyl halides.
Core Reaction Mechanism: Sulfonyl Halide and Amine
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl halide (e.g., sulfonyl fluoride or chloride), leading to the displacement of the halide and formation of a highly stable sulfonamide bond.
Caption: Sulfonamide bond formation via reaction of a lysine amine with a sulfonyl fluoride linker.
Comparative Analysis of Sulfonamide Linker Chemistries
The versatility of the sulfonamide motif stems from the variety of reactive groups that can be employed to form the desired conjugate. Each presents a unique profile of reactivity, selectivity, and stability.
A. Sulfonyl Halides: The Workhorse for Amine Targeting
Sulfonyl halides, particularly sulfonyl fluorides (R-SO₂F), are highly effective reagents for targeting lysine residues. The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry platform has popularized their use due to their unique reactivity profile.[6]
-
Reactivity and Selectivity : Sulfonyl fluorides are generally stable in aqueous buffers but react efficiently with primary amines at moderately basic pH (8.0-9.0).[7] This pH dependence is a key experimental parameter, as it deprotonates the lysine ε-amino group, increasing its nucleophilicity. While they can also react with other nucleophilic residues like tyrosine, histidine, and even serine under certain conditions, the reaction with lysine is typically predominant.
-
Sulfonyl Fluorides vs. Sulfonyl Chlorides : Sulfonyl chlorides (R-SO₂Cl) are more reactive than their fluoride counterparts but are also more susceptible to hydrolysis, which can lead to lower conjugation efficiency. Sulfonyl fluorides strike an excellent balance, offering sufficient reactivity for bioconjugation while exhibiting greater hydrolytic stability, making them the preferred choice for most applications.[8]
B. Michael Acceptors: A Superior Alternative for Thiol Targeting
For targeting cysteine residues, sulfonamide-containing linkers that act as Michael acceptors provide a significant stability advantage over traditional maleimides.
-
Vinyl Sulfones & Sulfonamides : These linkers react with the thiol group of cysteine via a Michael-type addition to form a stable thioether bond. Unlike the reversible thiol-maleimide reaction, this addition is essentially irreversible under physiological conditions, preventing deconjugation.[1]
-
trans-Styryl Sulfonyl Fluoride (SSF) : Recently identified as a "near-perfect" Michael acceptor, SSF demonstrates reactivity comparable to maleimides but with superior chemoselectivity and conjugate stability.[7] The resulting conjugate is completely stable in serum over extended periods, a dramatic improvement over maleimide conjugates which can show significant degradation.[7]
C. Cleavable Sulfonamide-Containing Linkers
While the sulfonamide bond itself is exceptionally stable, it can be incorporated into more complex linker designs that allow for conditional payload release. This is crucial for many ADC applications where the drug must be liberated inside the target cell.[9][]
-
Enzyme-Cleavable Designs : A stable sulfonamide or sulfamide group can be used to connect a payload to a peptide sequence that is a substrate for a specific protease (e.g., Cathepsin B) or a sulfatase.[11][12][13] The sulfonamide provides overall stability in circulation, while the enzymatic cleavage site triggers drug release in the lysosomal compartment of a cancer cell.[14][15]
-
pH-Sensitive and Reductive-Cleavage Designs : Similarly, sulfonamide moieties can be integrated with acid-labile groups (like hydrazones) or disulfide bonds, which are cleaved in the acidic endosome or the reducing environment of the cytoplasm, respectively.[][17]
Data-Driven Performance Comparison
The theoretical advantages of sulfonamide linkers are substantiated by quantitative experimental data. The following tables summarize key performance metrics compared to conventional linkers.
Table 1: Comparative Stability of Bioconjugate Linkages
| Linker Type | Resulting Bond | Stability Metric | Conditions | Reference(s) |
| Mono-Sulfone | Thioether | > 90-95% conjugation retained | 7 days at 37°C, in presence of 1 mM GSH | [1][2] |
| Maleimide | Thiosuccinimide | < 70% conjugation retained | 7 days at 37°C, in presence of 1 mM GSH | [1] |
| Styryl Sulfonyl Fluoride (SSF) | Thioether | Completely stable | 48 hours, in presence of excess GSH | [7] |
| Sulfonyl Fluoride | Sulfonamide | Highly resistant to hydrolysis | Physiological pH | [5] |
| Carboxylic Acid (NHS Ester) | Amide | Stable, but less resistant to hydrolysis than sulfonamides | Physiological pH | [5] |
GSH: Reduced Glutathione, a competing thiol present in plasma.
Table 2: Kinetic Parameters of Thiol-Reactive Linkers
| Linker Type | Reaction Half-Life (t½) with Glutathione (GSH) | Comments | Reference(s) |
| Acylated Vinyl Sulfonimidamide | 1.01 seconds | Extremely fast kinetics, tunable by N-substitution. | |
| Carbamate Vinyl Sulfonimidamide | 4.22 seconds | Exceptionally high reactivity with sulfur nucleophiles. | |
| N-Aryl Vinyl Sulfonimidamide | 532 seconds | Reactivity is highly dependent on the N-substituent. | |
| 4-Acryloylmorpholine (Acrylamide) | 3.91 hours | Slower reactivity compared to activated sulfonimidamides. |
Note: Kinetic data is highly dependent on specific experimental conditions (pH, temperature, concentration) and should be used for relative comparison.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, including steps for purification and characterization.
Protocol 1: Lysine-Targeted Bioconjugation using a Sulfonyl Fluoride Linker
This protocol describes a general method for conjugating a sulfonyl fluoride-activated payload to lysine residues on a monoclonal antibody (mAb).
Caption: Workflow for lysine-targeted conjugation using a sulfonyl fluoride linker.
Methodology:
-
Reagent Preparation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the sulfonyl fluoride linker-payload in an organic solvent like DMSO.
-
Prepare a high pH reaction buffer (e.g., 50 mM borate buffer, pH 9.0).
-
-
Antibody Preparation:
-
Causality: To ensure efficient reaction, exchange the antibody into the high pH reaction buffer using a desalting column or tangential flow filtration. The basic pH deprotonates the lysine ε-amino group, activating it for nucleophilic attack.
-
Adjust the final antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-10 equivalents) of the linker-payload stock solution to the stirring antibody solution. The final concentration of organic solvent should typically be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction at room temperature or 4°C for 2-16 hours with gentle mixing. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Validation: Remove unreacted linker-payload and solvent by size-exclusion chromatography (SEC), dialysis, or ultrafiltration. This step is critical to obtaining a pure, well-defined conjugate.
-
-
Characterization:
-
Validation: Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS. Confirm the integrity of the final ADC using SEC to assess for aggregation.
-
Protocol 2: Cysteine-Targeted Bioconjugation using a Michael Acceptor (e.g., SSF)
This protocol is for site-specific conjugation to engineered or reduced native cysteine residues.
-
Antibody Reduction (if necessary):
-
For antibodies with interchain disulfides, a partial and controlled reduction is needed.
-
Incubate the antibody (e.g., at 10 mg/mL in PBS) with a 2-3 molar excess of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at 37°C.
-
Causality: TCEP is used because it is odor-free and does not contain thiols that could compete with the antibody in the subsequent conjugation step.
-
Remove excess TCEP immediately using a desalting column.
-
-
Conjugation Reaction:
-
Add the SSF or vinyl sulfone linker-payload (typically 2-5 molar equivalents per available thiol) to the reduced antibody solution.
-
Incubate at room temperature for 1-4 hours at a pH of 7.0-7.5.
-
-
Quenching (Optional but Recommended):
-
Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture and incubate for 20 minutes to react with any remaining linker.
-
-
Purification and Characterization:
-
Validation: Purify the conjugate and characterize the DAR and aggregation levels as described in Protocol 1. The primary analytical methods will be HIC and SEC.
-
Conclusion & Future Outlook
Sulfonamide-based linkers offer a robust and versatile platform for the synthesis of highly stable bioconjugates. For lysine-directed conjugation, sulfonyl fluorides provide an excellent balance of reactivity and stability. For cysteine-directed strategies, Michael acceptors like styryl sulfonyl fluoride and vinyl sulfones form irreversible thioether bonds, decisively overcoming the primary liability of maleimide chemistry.[1][7] The ability to incorporate the ultrastable sulfonamide motif into cleavable linker designs further expands their utility, particularly in the field of antibody-drug conjugates. As the demand for more stable, potent, and safer biotherapeutics grows, sulfonamide linkers are poised to become an indispensable tool in the arsenal of the drug development professional.
References
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC. (2021, July 26). National Center for Biotechnology Information. [Link]
-
Tatake, J. G., Knapp, M. M., & Ressler, C. (1991). Synthesis and characterization of protein and polylysine conjugates of sulfamethoxazole and sulfanilic acid for investigation of sulfonamide drug allergy. Bioconjugate Chemistry, 2(2), 124-132. [Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC. (2026, January 8). National Center for Biotechnology Information. [Link]
-
Design of cleavable linkers and applications in chemical proteomics. (n.d.). mediaTUM. [Link]
-
Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. (2024, April 18). UR Scholarship Repository. [Link]
-
Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New Journal of Chemistry (RSC Publishing). [Link]
-
Al-Ostath, A., Al-Tamimi, A. M., Ghorab, M. M., & El-Gazzar, M. G. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2420. [Link]
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023, January 4). CCS Chemistry. [Link]
-
Advances in the construction of diverse SuFEx linkers. (2023, April 29). National Science Review. [Link]
-
The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Apollo. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
-
Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025, June 13). Chemical Science (RSC Publishing). [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. [Link]
-
SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. (2025, March 25). Bio-Synthesis. [Link]
-
Correlation Analysis for the Kinetics Data of the Reaction between Some Sulphonamides with p-Dimethylaminobenzaldehyde. (2019, April 26). ResearchGate. [Link]
-
Resin-Bound Sulfonyl Azides: Efficient Loading and Activation Strategy for the Preparation of the N-Acyl Sulfonamide Linker. (2007, May 12). The Journal of Organic Chemistry. [Link]
- Sulfonamide-containing linkage systems for drug conjugates.
-
Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). RSC Publishing. [Link]
-
Novel azole-sulfonamide conjugates as potential antimicrobial candidates: synthesis and biological assessment. (2024, January 11). PubMed. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI. [Link]
-
A disruptive clickable antibody design for the generation of antibody-drug conjugates. (2023, October 26). Oxford Academic. [Link]
-
WO2017137423 - IMPROVED SULFAMIDE LINKERS FOR USE IN BIOCONJUGATES. (2017, August 17). WIPO Patentscope. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Semantic Scholar. [Link]
-
Sulfatase-cleavable linkers for antibody-drug conjugates. (2020, January 27). RSC Publishing. [Link]
- WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment.
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]
-
(PDF) Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. (2025, August 7). ResearchGate. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (2023, November 16). MDPI. [Link]
-
Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions. (2024, July 10). Springer. [Link]
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- 3. researchgate.net [researchgate.net]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide
This document provides essential, immediate safety and logistical information for the proper handling and disposal of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide. As a compound utilized in specialized research and development, its unique chemical structure necessitates a disposal protocol grounded in a thorough understanding of its constituent functional groups. This guide is designed for researchers, scientists, and drug development professionals to ensure procedural safety, regulatory compliance, and environmental stewardship.
Hazard Assessment: A Chemically-Informed Approach
The primary drivers for its hazard classification are the nitrobenzene and sulfonamide functionalities.
-
Nitrobenzene Moiety : Nitrobenzene and its derivatives are recognized as significant environmental and health hazards.[1] The U.S. Environmental Protection Agency (EPA) regulates the disposal of wastes containing nitrobenzene.[1] It is classified as toxic, a suspected carcinogen, and may damage fertility.[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4] This component dictates that this compound must be treated as hazardous waste.
-
Sulfonamide and Aminoethyl Moieties : Structurally related sulfonamides, such as 3-nitrobenzenesulfonamide and 4-(2-aminoethyl)benzenesulfonamide, are known to be skin and eye irritants and may cause respiratory irritation.[5][6] The presence of these groups suggests that the compound requires careful handling to avoid direct contact. The hydrochloride salt of a structural isomer is classified as harmful if swallowed and an irritant.[7]
Based on this composite analysis, the compound should be managed as a toxic, irritant, and environmentally hazardous chemical waste.
| Hazard Classification | Description | Contributing Moiety | Supporting Sources |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Nitrobenzene | [2][7] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation/damage. | Sulfonamide, Aminoethyl | [5][6][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation. Prolonged exposure may cause damage to organs (blood). | Sulfonamide, Nitrobenzene | [2][5] |
| Carcinogenicity/Reproductive | Suspected of causing cancer and may damage fertility. | Nitrobenzene | [2][3] |
| Aquatic Toxicity | Harmful or toxic to aquatic life with long-lasting effects. | Nitrobenzene | [4][9] |
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure all necessary safety measures are in place. The causality behind these precautions is directly linked to the synthesized hazard profile.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes and fine particulates.[6][10]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.[6][9]
-
Body Protection : A lab coat and closed-toe shoes are required. For significant quantities, a chemically resistant apron is recommended.[10]
-
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[9][12] The recommended final disposal method for nitroaromatic compounds is high-temperature incineration by a licensed waste management facility.[1][4][9]
Step 1: Waste Segregation Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste : Collect unadulterated compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a dedicated, robust, and sealable container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste : Collect solutions containing the compound in a chemically compatible (e.g., glass or polyethylene) hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.[4] Stock solutions, which are at higher concentrations, must be treated as hazardous chemical waste.[13]
Step 2: Containerization and Labeling Accurate labeling prevents accidental mixing of incompatible wastes and ensures proper handling by disposal personnel.
-
Use a robust, leak-proof container appropriate for solid or liquid chemical waste.[10]
-
The container must be clearly labeled with the words "Hazardous Waste."[4][10]
-
The label must include the full chemical name: "this compound."[4]
-
Indicate the approximate quantity or concentration of the waste.
-
Attach all relevant hazard pictograms (e.g., Toxic, Irritant, Environmentally Hazardous).
Step 3: On-Site Storage Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials, such as strong oxidizing agents or bases.[11][14]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or an equivalent safety officer to schedule a pickup for the hazardous waste.[4][10]
-
Provide the EHS representative with a complete description of the waste, including its name and any other components in the mixture.
-
Never attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor arranged through your institution.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety and environmental containment.
-
Minor Spill (Solid) :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid) :
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill with absorbent pads or booms.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10]
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area and dispose of cleaning materials as hazardous waste.
-
-
Major Spill : In case of a large spill, evacuate the laboratory immediately, alert others in the vicinity, and contact your institution's emergency response line and EHS department from a safe location.
References
- Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem.
- Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR).
- Benzenesulfonamide, 3-nitro-. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulfonamide. Thermo Fisher Scientific.
- Sodium 3-nitrobenzenesulfonate Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl chloride. Fisher Scientific.
- 3-Nitrobenzenesulfonamide 99. Sigma-Aldrich.
- PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. The University of Tennessee Health Science Center.
- Nitrobenzene. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
- Safety data sheet: Nitrobenzene. CPAchem.
- SAFETY DATA SHEET: 3-Aminobenzenesulfonamide. Fisher Scientific.
- SAFETY DATA SHEET: Nitrobenzene. Sigma-Aldrich.
- Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET: Nitrobenzene. Fisher Scientific.
- Nitrobenzene. U.S. Environmental Protection Agency (EPA).
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Nitro Benzene MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem, National Center for Biotechnology Information.
- Safety Data Sheet: Nitrobenzene. Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
